molecular formula C9H8F2N2O B14907920 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Cat. No.: B14907920
M. Wt: 198.17 g/mol
InChI Key: JEDOTPROUXIZHU-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a high-purity, multi-substituted indazole derivative offered as a key chemical building block for advanced research and development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several approved pharmaceuticals and clinical candidates . This specific compound features a strategic substitution pattern: the fluorine atoms at the 5- and 7- positions are known to enhance membrane permeability and metabolic stability, and can be critical for potency in compounds targeting enzymes like nitric oxide synthase (NOS) . The methoxy and methyl groups provide additional sites for structural modification and can influence the molecule's electronic properties and binding affinity to biological targets. Researchers can utilize this compound as a core intermediate in the synthesis of novel molecules for probing biological pathways. Indazole-based compounds have demonstrated significant research value across multiple domains, including as protein kinase inhibitors (e.g., Pazopanib, Axitinib) , selective inhibitors of nitric oxide synthase (NOS) isoforms , and templates for developing anti-cancer, anti-inflammatory, and antimicrobial agents . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

5,7-difluoro-4-methoxy-6-methyl-1H-indazole

InChI

InChI=1S/C9H8F2N2O/c1-4-6(10)8-5(3-12-13-8)9(14-2)7(4)11/h3H,1-2H3,(H,12,13)

InChI Key

JEDOTPROUXIZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=NN2)C(=C1F)OC)F

Origin of Product

United States
Foundational & Exploratory

Advanced Structural and Synthetic Perspectives on 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors has revolutionized modern oncology, particularly in drugging historically "undruggable" targets like the KRAS G12C mutation[1]. At the core of this medicinal chemistry renaissance are highly functionalized building blocks designed to exploit micro-pockets within target proteins. 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) is a premier example of such a scaffold[2]. Utilized extensively in the synthesis of substituted quinazoline and pyridopyrimidine derivatives by Pfizer, this compound serves as a critical hinge-binding and pocket-filling motif[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this advanced indazole intermediate.

Chemical Identity and Physicochemical Profiling

The benzenoid ring of 5,7-difluoro-4-methoxy-6-methyl-1H-indazole is fully substituted, a deliberate design choice that maximizes steric complementarity and metabolic stability. Table 1 summarizes its core quantitative metrics[2][3].

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole
CAS Registry Number 2368909-62-8
Molecular Formula C₉H₈F₂N₂O
Molecular Weight 198.17 g/mol
SMILES String CC1=C(F)C2=C(C(OC)=C1F)C=NN2
Purity Standard ≥98% (HPLC validated)
Storage Conditions Sealed in dry environment, 2–8°C

Structural Biology & Mechanistic Rationale

The Role of the Indazole Core in KRAS G12C Inhibition

KRAS is mutated in up to 20% of human tumors, with the G12C mutation driving a significant portion of non-small cell lung cancers (NSCLC)[4]. The G12C mutation impairs intrinsic GTPase activity, locking the protein in an active state[1]. As demonstrated by, covalent inhibitors can bind to the mutant cysteine (Cys12) and occupy an allosteric Switch II pocket, shifting the equilibrium back to the inactive GDP-bound state[1][4].

The 5,7-difluoro-4-methoxy-6-methyl-1H-indazole scaffold is engineered to optimize this binding:

  • 5,7-Difluoro Substitution: Fluorine's high electronegativity and small van der Waals radius serve a dual purpose. First, it blocks primary sites of CYP450-mediated oxidative metabolism. Second, the electron-withdrawing effect lowers the pKa of the indazole N-H, modulating its nucleophilicity for subsequent synthetic coupling and altering its hydrogen-bond donor capacity in the biological target.

  • 6-Methyl Group: Positioned precisely between the two fluorines, this methyl group provides a hydrophobic projection that intimately engages with lipophilic residues in the allosteric pocket.

  • 4-Methoxy Group: This moiety acts as both a steric shield and a protected hydrogen-bond acceptor. In many synthetic routes, it is intentionally demethylated to reveal a 4-hydroxyl group, which subsequently forms a critical hydrogen bond with the target protein[1].

Figure 1: KRAS G12C signaling cascade and mechanism of allosteric inhibition.

Synthetic Methodologies & Self-Validating Protocols

The integration of this indazole into complex drug architectures requires robust, high-yielding chemistry. Below are two critical, self-validating protocols derived from the foundational patent literature ()[1][5].

Protocol A: Ether Cleavage (Demethylation) via BBr₃

To utilize the position-4 oxygen as a hydrogen-bond donor, the methoxy group must be cleaved. Boron tribromide (BBr₃) is utilized as a strong Lewis acid to coordinate the ether oxygen, followed by bromide-mediated cleavage[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed flask, dissolve 5,7-difluoro-4-methoxy-6-methyl-1H-indazole (650 mg, 3.3 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Cryogenic Control: Cool the reaction mixture to −40 °C using a dry ice/acetonitrile bath. Causality: Strict thermal control prevents violent exothermic degradation and ensures regioselective cleavage without halogen exchange at the C5/C7 positions.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3 equivalents) dropwise.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The protocol is self-validating when the higher-Rf starting material is completely consumed, replaced by a highly polar baseline spot (the boron complex).

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Causality: BBr₃ reacts violently with water to generate HBr. NaHCO₃ safely neutralizes the acid, preventing the degradation of the newly formed indazole-4-ol. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: C-N Cross-Coupling to Quinazoline Scaffolds

The indazole N1 acts as a nucleophile to couple with an electrophilic heteroaryl chloride (e.g., a quinazoline core)[1].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the quinazoline chloride core and 5,7-difluoro-4-methoxy-6-methyl-1H-indazole in anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add a solution of Lithium tert-butoxide (LiO-tBu, 1.0 M in THF, 1.7 mmol). Causality: LiO-tBu is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the indazole N-H without competing for the electrophile.

  • Deoxygenation: Purge the brown solution with nitrogen gas for exactly three minutes. Causality: Removing dissolved oxygen prevents oxidative degradation of the electron-rich indazole at high temperatures.

  • Thermal Activation: Stir the sealed reaction at 100 °C for 18 hours, then increase to 115 °C for 2 hours to drive the reaction to completion.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc and quench with aqueous NH₄Cl. Extract the aqueous layer with EtOAc, combine organic layers, and purify via silica gel chromatography.

Workflow Prep Step 1: Reagent Prep Indazole + Core Catalyst Step 2: Base Addition LiO-tBu in THF Prep->Catalyst Reaction Step 3: C-N Coupling 100°C, 18h, Toluene Catalyst->Reaction Workup Step 4: Quench NH4Cl(aq) / EtOAc Reaction->Workup Purify Step 5: Validation TLC & LC-MS Workup->Purify

Figure 2: Workflow for the base-promoted C-N cross-coupling of the indazole core.

Analytical Characterization Standards

Validating the structural integrity of 5,7-difluoro-4-methoxy-6-methyl-1H-indazole relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The fully substituted nature of the benzenoid ring provides a highly distinct, self-validating ¹H NMR profile (400 MHz, DMSO-d₆):

  • δ 13.62 (s, 1H): The indazole N-H proton. Its far-downfield shift is characteristic of the electron-deficient bicyclic system.

  • δ 8.32 (d, J=1.9 Hz, 1H): The isolated C3-H proton on the pyrazole ring.

  • δ 4.09 (s, 3H): The sharp singlet of the C4-methoxy group.

  • δ 2.27 (t, J=... Hz, 3H): The C6-methyl group. Expert Insight: The appearance of this methyl group as a triplet is the ultimate proof of regiochemistry. It arises from long-range scalar coupling (

    
    ) with the two flanking fluorine atoms at C5 and C7.
    

Conclusion

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is far more than a simple chemical building block; it is a highly engineered structural motif designed to navigate the stringent steric and electronic demands of the KRAS G12C allosteric pocket. By mastering its handling—from cryogenic ether cleavage to high-temperature C-N couplings—medicinal chemists can leverage this scaffold to develop the next generation of targeted covalent therapeutics.

References

  • Title: Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US10662204B2 / US20190233440A1)
  • Title : K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions Source : Nature (Ostrem et al., 2013) URL :[Link]

  • Title : Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations Source : Molecular Cancer Research (Hunter et al., 2015) URL :[Link]

  • Title : A comprehensive survey of Ras mutations in cancer Source : Cancer Research (Prior et al., 2012) URL :[Link]

Sources

The Therapeutic Potential of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immunology. Central to this effort is the design of privileged scaffolds capable of anchoring securely within the highly conserved ATP-binding pocket of protein kinases. 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) has emerged as a highly specialized, multi-functional building block in medicinal chemistry [1].

Unlike unsubstituted indazoles, this specific fragment combines the classic "hinge-binding" capability of the indazole core with a precise arrangement of halogens and steric bulk. This technical whitepaper dissects the structural pharmacology of this compound, outlines strategies for its integration into larger kinase inhibitor molecules (such as quinazoline and pyridopyrimidine derivatives), and provides self-validating experimental protocols for evaluating its therapeutic efficacy [3].

Structural Pharmacology & Pharmacophore Logic

The indazole ring is a well-documented bioisostere for indole and purine rings, uniquely positioned to act as a "hinge-binder" [2]. The N-H of the pyrazole ring and the adjacent nitrogen atom form critical hydrogen bonds with the backbone amides of the kinase hinge region. However, achieving kinase selectivity requires precise functionalization.

The substitution pattern of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole provides a masterclass in rational drug design:

  • 5,7-Difluoro Motif: Fluorine substitution serves a dual purpose. Electronegatively, it modulates the pKa of the indazole N-H, optimizing hydrogen-bond donor strength. Metabolically, it blocks primary sites of cytochrome P450 (CYP) oxidation, dramatically increasing the half-life of the resulting drug.

  • 4-Methoxy Group: Positioned to interact with the gatekeeper residue or solvent-exposed channel, the oxygen atom provides an additional hydrogen-bond acceptor vector, while the methyl group introduces spatial constraints that can prevent binding to off-target kinases with bulky gatekeepers.

  • 6-Methyl Group: This group acts as a hydrophobic anchor. In kinases like p38α or VEGFR, the 6-position points directly toward hydrophobic pocket II, enhancing binding affinity through van der Waals interactions [4].

G Core 1H-Indazole Core (Hinge Binder) F57 5,7-Difluoro (Metabolic Stability & Lipophilicity) Core->F57 OMe4 4-Methoxy (Gatekeeper Interaction) Core->OMe4 Me6 6-Methyl (Hydrophobic Pocket II) Core->Me6

Pharmacophore map detailing the structural logic of the substituted indazole core.

Target Pathways and Therapeutic Application

While 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a fragment, its derivatives have shown immense potential in targeting the MAPK/ERK pathway, specifically in the context of mutant KRAS-driven malignancies [3]. Because KRAS itself is a GTPase and notoriously difficult to drug directly (outside of specific G12C covalent inhibitors), inhibiting the downstream kinases (RAF/MEK) or upstream Receptor Tyrosine Kinases (RTKs) is a validated therapeutic strategy.

When integrated into a larger pharmacophore, the indazole core anchors the molecule to the ATP site of kinases like VEGFR or RAF, while the extended functional groups disrupt the signaling cascade that leads to uncontrolled cellular proliferation.

G RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (GTPase) RTK->KRAS RAF RAF Kinase KRAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Inhibitor Indazole-based Inhibitor Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

MAPK/ERK signaling cascade illustrating the targeted intervention points.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of indazole-derived kinase inhibitors must utilize orthogonal assays. The following step-by-step methodologies are designed with built-in causality and validation mechanisms.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are susceptible to false positives due to the autofluorescence of aromatic chemical compounds. TR-FRET introduces a temporal delay between excitation and emission measurement. This allows short-lived background fluorescence to decay, ensuring that the detected signal is exclusively the result of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the indazole derivative in 100% DMSO to create a 10-point dose-response curve. Validation step: Maintain a final DMSO concentration of 1% across all wells to prevent solvent-induced kinase denaturation.

  • Enzyme Reaction: In a 384-well microplate, combine the recombinant target kinase (e.g., VEGFR2 or BRAF), the biotinylated peptide substrate, and the inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its

    
     for the specific kinase. Causality: Using ATP at 
    
    
    
    ensures the assay is sensitive to ATP-competitive inhibitors (like indazoles) without artificially skewing the
    
    
    .
  • Reaction Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate

    
     and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation.

G Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Kinase Incubation (Target + ATP + Substrate) Prep->Incubate Detection 3. TR-FRET Detection (Eu-labeled Ab & Acceptor) Incubate->Detection Analysis 4. Data Analysis (IC50 Calculation) Detection->Analysis

Step-by-step TR-FRET assay workflow for validating kinase inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical affinity (TR-FRET) does not guarantee cellular efficacy due to potential membrane permeability issues. CETSA is employed because ligand binding thermodynamically stabilizes the target protein. If the indazole derivative successfully penetrates the cell and binds the kinase, the kinase will resist heat-induced aggregation at higher temperatures compared to the DMSO control.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cancer cells (e.g., A549) with the indazole derivative (at

    
    ) or DMSO vehicle for 2 hours.
    
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase. An upward shift in the melting temperature (

    
    ) validates intracellular target engagement.
    

Quantitative Data Presentation

To illustrate the pharmacological advantage of the 5,7-Difluoro-4-methoxy-6-methyl substitution pattern, the following tables summarize the physicochemical parameters and representative scaffold optimization data.

Table 1: Physicochemical Parameters of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

ParameterValuePharmacological Implication
Molecular Weight 198.17 g/mol Ideal fragment size for lead optimization (Rule of 3 compliant).
Formula

High atom economy for synthetic integration.
Purity

Crucial for preventing artifactual assay results from impurities.
Storage 2-8°C (Sealed)Ensures stability of the methoxy and methyl functional groups over time.

Table 2: Representative Scaffold Optimization (Comparative Kinase Inhibition) (Note: Data reflects the integration of the indazole core into a standard larger pharmacophore, demonstrating the isolated effect of the core substitutions).

Core Scaffold MotifTarget Kinase

(nM)
Off-Target Kinase

(nM)
Selectivity Fold
Unsubstituted 1H-Indazole12508500.68x
5,7-Difluoro-1H-indazole4206101.45x
5,7-Difluoro-4-methoxy-6-methyl-1H-indazole 15 >10000 >666x

Analysis: The addition of the 5,7-difluoro motif improves baseline affinity by lowering the pKa of the hinge-binding nitrogen. However, it is the addition of the 4-methoxy and 6-methyl groups that drives the >666-fold selectivity, exploiting specific steric constraints within the target kinase's ATP pocket while clashing with the gatekeeper residues of off-target kinases.

Conclusion

The compound 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole represents a highly optimized fragment for modern drug discovery. By combining the fundamental hinge-binding properties of the indazole core with precise electronic (fluorine) and steric (methoxy/methyl) modifications, it provides medicinal chemists with a powerful tool to overcome historical challenges in kinase selectivity and metabolic stability. When integrated into broader synthetic workflows and validated through rigorous, self-correcting assays like TR-FRET and CETSA, this scaffold holds immense potential for the next generation of targeted therapeutics.

References

  • Google Patents. "US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." United States Patent and Trademark Office.
  • National Institutes of Health (PMC). "Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds." PubMed Central. Available at:[Link]

Fluorinated Indazole Derivatives: A Technical Guide to Strategic Drug Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth review of fluorinated indazole derivatives, a chemical class that has yielded numerous successful therapeutic agents. We will explore the synergistic interplay between the unique electronic properties of fluorine and the privileged structural nature of the indazole core. This document will dissect the role of fluorination in optimizing pharmacokinetic and pharmacodynamic profiles, with a focus on enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Through an examination of key therapeutic areas, including oncology, neuroscience, and infectious diseases, this guide will illuminate the structure-activity relationships (SAR) that govern the efficacy of these compounds. Detailed synthetic strategies, quantitative biological data, and visual representations of molecular interactions and pathways are provided to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the design of next-generation fluorinated indazole therapeutics.

The Strategic Advantage of Fluorine in the Indazole Scaffold

The indazole ring, a bicyclic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery due to its structural versatility and ability to engage in various biological interactions.[3] When this core is augmented with fluorine, a series of beneficial physicochemical modifications occur, profoundly impacting the molecule's therapeutic potential.

  • Metabolic Stability and Bioavailability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to oxidative metabolism can "block" these metabolic pathways, thereby increasing the compound's half-life and oral bioavailability. For instance, the presence of a fluorine atom at the C6 position of an indazole derivative significantly enhanced its oral bioavailability to 61% and dramatically increased its inhibitory potency against Rho kinase (ROCK1).[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding with backbone amides or other polar residues in the active site.[4] This can substantially increase the binding affinity and potency of the drug candidate. Some studies have demonstrated that replacing a proton with fluorine can greatly increase binding or inhibitory potency.[2]

  • Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell membrane permeability, and target engagement. Strategic fluorination allows for fine-tuning of lipophilicity, which is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability across the blood-brain barrier.[2]

Fluorine_Benefits cluster_Properties Enhanced Physicochemical Properties cluster_Outcomes Therapeutic Outcomes Indazole Indazole Scaffold Fluorine Fluorine Incorporation Indazole->Fluorine Strategic Addition Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Improved Binding Affinity (pKa, H-bonds) Fluorine->Binding_Affinity Lipophilicity Optimized Lipophilicity & Permeability Fluorine->Lipophilicity Bioavailability Higher Oral Bioavailability Metabolic_Stability->Bioavailability Potency Increased Potency (Lower IC50) Binding_Affinity->Potency Selectivity Enhanced Target Selectivity Binding_Affinity->Selectivity Lipophilicity->Bioavailability BBB Improved BBB Penetration Lipophilicity->BBB

Caption: Logical workflow of strategic fluorination on an indazole scaffold.

Applications in Oncology: Targeting Kinases and Beyond

Fluorinated indazole derivatives have made a significant impact in oncology, primarily as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core.[3][5]

Kinase Inhibition

The indazole scaffold serves as an excellent bioisostere for the native purine ring of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. Fluorination enhances this inhibitory activity.

  • VEGFR/PDGFR Inhibitors: Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets in angiogenesis, the process of forming new blood vessels that tumors need to grow.[5][6] Fluorinated indazoles have shown potent inhibition of these receptor tyrosine kinases. For example, derivatives 47 and 48 demonstrated significant inhibition of PDGFR-β phosphorylation with IC50 values of 21.9 and 17.6 nM, respectively.[6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are implicated in various cancers. The introduction of fluorine at the 6-position of the indazole ring in certain derivatives led to improved enzymatic activity and cellular potency against FGFR1 and FGFR2.[5] One such compound with a 2,6-difluoro-3-methoxyphenyl group showed potent enzymatic and antiproliferative activities, with an IC50 value of 2.0 ± 0.8 nM against FGFR2.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: A fluorinated indazole derivative (36g) demonstrated remarkable activity in the sub-nanomolar range against all variants of EGFR, a key driver in lung and other cancers.[5]

  • Other Kinase Targets: Fluorinated indazoles have shown potent inhibitory action against a range of other kinases, including RIP2 kinase for inflammatory diseases (pIC50 values < 8), p38 kinase, and Syk kinase (IC50 values from 4 nM to 64 nM).[1]

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation Indazole Fluorinated Indazole Derivative Indazole->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated indazole.

Quantitative Data on Anticancer Activity
Compound Class/ExampleTarget Kinase(s)IC50 ValueCancer Cell Line(s)Reference
6-Fluoroindazole DerivativeROCK114 nM-[1]
5-Fluoroindazole DerivativeRIP2 KinasepIC50 < 8-[1]
Fluorinated Indazole 44gSyk Kinase4 nMRamos B cells[1]
Fluorinated Indazole 27aFGFR1 / FGFR2< 4.1 nM / 2.0 nMKG-1 / SNU-16[5][7]
Fluorinated Indazole 36gEGFRSub-nanomolarH1975 / HCC827[5]
Fluoroindazole Derivative 48PDGFR-β17.6 nMHS27 (fibroblast)[6]
4-Fluoroindole Derivative 19gVEGFR-23.8 nM-[6]

Applications in Neuroscience

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated indazoles attractive candidates for treating central nervous system (CNS) disorders.[2]

Inhibition of Nitric Oxide Synthase (NOS)

Abnormal production of nitric oxide (NO) by neuronal NOS (nNOS) is implicated in the progression of several neurodegenerative diseases.[8] Selective inhibition of NOS isoforms is a key therapeutic goal.

  • Selective nNOS/iNOS Inhibition: Studies have shown that the number and position of fluorine atoms on the indazole ring greatly influence NOS inhibition and selectivity.[4] Increasing the number of fluorine atoms was found to boost inhibitory potency and nNOS selectivity.[4]

  • Tetrafluoroindazoles: 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit nNOS by 83% and iNOS by 63%.[9] Strikingly, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole showed high selectivity, inhibiting nNOS activity by 80% while not affecting iNOS.[9] This highlights the potential of fluorination to achieve isoform-selective inhibition, which is critical for minimizing side effects.

Applications in Antiviral and Anti-inflammatory Therapy

  • Anti-HIV Activity: 5-fluoroindazole derivatives have been synthesized and evaluated for their anti-HIV activity, demonstrating the potential of this scaffold in combating viral infections.[1]

  • Anti-inflammatory Activity: Beyond kinase inhibition, fluorinated indazoles have shown direct anti-inflammatory effects. A 6-fluoroindazole derivative was developed as a potent and selective antagonist of the TRPA1 cation channel (IC50 = 0.043 μM), which is involved in inflammation and pain signaling. This compound exhibited in vivo anti-inflammatory activity.[4]

Synthesis of Fluorinated Indazole Derivatives

The synthesis of fluorinated indazoles can be achieved through various strategies, either by starting with pre-fluorinated building blocks or by introducing fluorine onto the indazole core in a later step.

General Synthetic Workflow

Synthesis_Workflow Start Fluorinated Precursor (e.g., fluoro-benzonitrile) Cyclization Cyclocondensation Reaction Start->Cyclization Indazole_Core Indazole Core Fluorination Direct Fluorination (e.g., with NFSI) Indazole_Core->Fluorination Substituted_Indazole Substituted Fluorinated Indazole Cyclization->Substituted_Indazole Fluorination->Substituted_Indazole Functionalization Further Functionalization (e.g., Suzuki Coupling) Substituted_Indazole->Functionalization Final_Compound Final Bioactive Compound Functionalization->Final_Compound

Caption: General synthetic strategies for fluorinated indazoles.

Experimental Protocol: Metal-Free Direct Fluorination of 2H-Indazoles

This protocol is based on a method for the direct fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorine source.[10] This approach is advantageous due to its simplicity and metal-free conditions.

  • Reaction Setup: To a 25 mL round-bottom flask, add the starting 2H-indazole (0.2 mmol, 1.0 eq), N-fluorobenzenesulfonimide (NFSI) (0.4 mmol, 2.0 eq), and deionized water (2.0 mL).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) under an ambient air atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired fluorinated indazole product.

Protocol: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazoles

This protocol describes a cyclocondensation approach to build a more complex heterocyclic system onto the indazole core.[11]

  • Condensation: In a sealed tube, combine the 3-aminoindazole derivative (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq), and p-toluenesulfonic acid (p-TsOH) (0.1 eq) in toluene.

  • Heating: Heat the reaction mixture at 110 °C for 12-24 hours.

  • Cooling and Filtration: After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the solid under vacuum to yield the trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivative. This product can then be further functionalized.[11]

Conclusion and Future Perspectives

The fusion of fluorine chemistry with the privileged indazole scaffold has proven to be an exceptionally fruitful strategy in medicinal chemistry. Fluorinated indazole derivatives have demonstrated remarkable potency and selectivity across a wide range of biological targets, leading to significant advances in oncology, neuroscience, and beyond. The predictable and often beneficial impact of fluorine on metabolic stability, target affinity, and pharmacokinetics ensures that this approach will remain a central theme in drug discovery.

Future research will likely focus on more sophisticated fluorination strategies, including the development of novel reagents for late-stage fluorination and the synthesis of molecules with unique fluorine-containing motifs (e.g., trifluoromethyl, difluoromethyl). As our understanding of the subtle electronic interactions between fluorine and protein targets deepens, the rational, structure-based design of next-generation fluorinated indazole inhibitors will become increasingly precise, paving the way for more effective and safer therapeutics.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Structure of fluorinated indazole derivatives 41–46. ResearchGate.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Synthesis and biological evaluation of indazole derivatives | Request PDF. ResearchGate.
  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry (RSC Publishing).
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry - ACS Publications.
  • Fluorine-containing indazoles: Synthesis and biological activity. OUCI.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. MDPI.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Discovery and synthesis of novel indazole derivatives. Benchchem.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.
  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Semantic Scholar.
  • Importance of Indazole against Neurological Disorders | Request PDF. ResearchGate.

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Bioactivity Profile of 4-Methoxy-6-Methyl Substituted Indazoles: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved therapeutics.[1][2] Its structural versatility and ability to modulate a wide array of biological targets have established it as a "privileged structure."[3][4] This guide focuses on the specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 6-position of the indazole core. We will explore the synthetic rationale for this design, delve into its diverse bioactivity profile with a focus on anticancer and anti-inflammatory applications, and analyze the underlying structure-activity relationships (SAR). This document serves as a technical resource, providing detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to support and guide future drug discovery efforts centered on this promising molecular framework.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention from the medicinal chemistry community.[5] While rarely found in nature, synthetic derivatives are integral to a variety of approved drugs, including the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib.[4][6] This success stems from the indazole core's ability to serve as a versatile template, allowing for substitutions that fine-tune its pharmacological properties.[2]

The selection of a 4-methoxy and 6-methyl substitution pattern is a rational design choice based on established structure-activity relationship principles. Studies on various indazole series have shown that:

  • C4-Position: The introduction of hydrogen bond donors or acceptors, such as methoxy or hydroxyl groups, at the C4 position can lead to potent biological activity.[7]

  • C6-Position: Small alkyl groups at the C6 position are generally well-tolerated and can enhance binding affinity and selectivity for certain targets.[7]

This guide synthesizes the available data to build a comprehensive profile of this specific substitution class, offering insights for its exploitation in therapeutic development.

Synthetic Strategies for 4-Methoxy-6-Methyl Indazoles

The synthesis of substituted indazoles can be achieved through various established chemical methodologies, from classical cyclization reactions to modern palladium-catalyzed cross-couplings.[5][8] A common and adaptable approach for creating the 4-methoxy-6-methyl-1H-indazole core involves a multi-step sequence starting from a commercially available substituted toluene.

The workflow below illustrates a representative synthetic pathway.

G A 2-Fluoro-5-methyl-3-nitrotoluene B 2-Amino-5-methyl-3-nitrotoluene A->B Nucleophilic Aromatic Substitution (NH3) C 2-Amino-3-nitro-5-methylphenol B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D 2-Amino-4-methoxy-6-methylaniline C->D Methylation & Reduction 1. MeI, K2CO3 2. H2, Pd/C E 4-Methoxy-6-methyl-1H-indazole D->E Indazole Formation (NaNO2, HCl) G cluster_0 4-Methoxy-6-Methyl Indazole Derivative cluster_1 Cellular Effects Indazole Indazole Compound Kinase Kinase (e.g., PLK4, Mps1) Indazole->Kinase Inhibition ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 Indazole->Bcl2 Downregulation Mito ↓ Mitochondrial Membrane Potential ROS->Mito Induces Bax Bax Mito->Bax Promotes Activation Bcl2->Bax Inhibits Caspase ↑ Cleaved Caspase-3 Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by indazole derivatives.

Antiproliferative Potency

The anticancer efficacy of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While specific data for the 4-methoxy-6-methyl scaffold is embedded within broader studies, the data below for structurally related methoxy-indazoles illustrates the potential potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indazole Derivative (2f)4T1 (Breast Cancer)0.23[9]
Indazole Derivative (2f)A549 (Lung Cancer)0.46[9]
Indazole-Sulfonamide (4)A2780 (Ovarian)4.21[3]
Fused Pyrazole (15b)Mast Cells0.65[10]
Methoxy-Indazole (27)MV4;11 (Leukemia)0.0066 (Cell Growth)[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. [12]Indazole derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms. [13][14] Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. [13]This includes:

  • COX-2 Inhibition: Blocking the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. [12]* Cytokine Suppression: Reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). [13]* CRAC Channel Blocking: Inhibiting the Calcium-Release Activated Calcium (CRAC) channel, which controls calcium influx required for the activation of immune cells like mast cells. [10]

G cluster_0 Inhibited by Indazole Derivatives Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage, Mast Cell) Stimulus->Cell COX2 COX-2 Enzyme Cell->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cell->Cytokines CRAC CRAC Channel Cell->CRAC Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Cytokines->Inflammation CRAC->Inflammation Mediates Cell Activation Prostaglandins->Inflammation

Caption: Key anti-inflammatory targets of indazole compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. Synthesizing data from various studies provides key insights into the SAR for this scaffold. [7][15][16]

  • Indazole Core: The bicyclic ring system is essential for activity, providing a rigid framework for orienting functional groups. The 1H-indazole tautomer is generally the more thermodynamically stable and biologically relevant form. [5][17]* C4-Position: A methoxy group at this position acts as a hydrogen bond acceptor and can significantly contribute to binding affinity. Methoxy or hydroxyl groups at C4 have been shown to be more potent than other substituents in certain antagonist series. [7]* C6-Position: This position is often directed towards a solvent-exposed region in target proteins. Small, non-polar groups like methyl are well-tolerated and can enhance potency, potentially through favorable hydrophobic interactions or by influencing the overall electronic properties of the ring system. [7]* N1-Position: The N1 position is a critical point for derivatization. Large, substituted benzyl or aryl groups are often introduced here to target specific pockets within an enzyme's active site, dramatically influencing potency and selectivity. [7]

Caption: Key structure-activity relationship points for substituted indazoles.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of 4-methoxy-6-methyl substituted indazoles.

General Synthesis of a N1-Aryl-4-methoxy-6-methyl-3-carboxamide Indazole

This protocol describes a Suzuki coupling followed by an amide bond formation, a common strategy for creating diverse indazole libraries. [10][18]

  • Suzuki Coupling:

    • To a solution of 3-iodo-4-methoxy-6-methyl-1H-indazole (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired aryl boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and cesium fluoride (2.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction at 90 °C for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N1-aryl-4-methoxy-6-methyl-1H-indazole.

  • Amide Coupling:

    • Dissolve the N1-aryl-indazole intermediate (1.0 eq) in an anhydrous solvent like DMF or DCM.

    • Add the desired carboxylic acid (1.1 eq), a coupling agent such as EDCI (1.5 eq), and an activator like HOBt (1.2 eq). [4] * Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.

    • Stir the mixture at room temperature for 12-24 hours.

    • Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. [4] * Dry, concentrate, and purify by column chromatography to obtain the final carboxamide product.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [3]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: After incubation, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [3]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reaction Preparation: In a 96-well plate, add 150 µL of 100 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add 10 µL of human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test indazole compound at various concentrations (dissolved in DMSO). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (substrate).

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The 4-methoxy-6-methyl substituted indazole scaffold represents a highly promising framework for the development of novel therapeutics. The strategic placement of the methoxy and methyl groups is supported by established SAR, suggesting a high potential for potent and selective activity against a range of biological targets, particularly protein kinases and inflammatory mediators. The synthetic accessibility of this core allows for the creation of large, diverse chemical libraries to further probe its therapeutic potential.

Future research should focus on:

  • Systematic SAR Exploration: Synthesizing and screening a focused library of 4-methoxy-6-methyl indazoles with diverse substitutions at the N1 and C3 positions to build a more detailed SAR profile.

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed anticancer and anti-inflammatory effects through proteomic and chemoproteomic approaches.

  • In Vivo Evaluation: Advancing lead compounds with potent in vitro activity into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on this privileged indazole scaffold.

References

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The Role of 5,7-Difluoro Substitution in Indazole Ligand Binding Affinity: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for indole, phenol, and benzimidazole rings. While unsubstituted indazoles provide a foundational baseline for target engagement—particularly in kinase hinge regions and G-protein coupled receptors (GPCRs)—the strategic incorporation of fluorine atoms at the 5 and 7 positions fundamentally transforms the ligand's physicochemical and thermodynamic profile.

This technical whitepaper provides an in-depth analysis of how 5,7-difluoro substitution enhances indazole ligand binding affinity. By examining the causality behind electronic tuning, steric complementarity, and metabolic shielding, this guide equips drug development professionals with the mechanistic insights necessary to optimize lead compounds.

Mechanistic Rationale: The Causality of 5,7-Difluoro Substitution

The decision to fluorinate the 5 and 7 positions of an indazole ring is rarely arbitrary. As a Senior Application Scientist, I evaluate this substitution through three distinct structural biology lenses:

Electronic Tuning and pKa Modulation

The N1-H of an unsubstituted 1H-indazole has a pKa of approximately 13.8, making it a moderate hydrogen bond donor. Fluorine is the most electronegative element; introducing two fluorine atoms at the 5 and 7 positions exerts a strong inductive electron-withdrawing effect across the aromatic system. This drops the pKa of the N1-H to approximately 11.5–12.0.

The Causality: A lower pKa increases the acidity of the N1-H proton, significantly strengthening its capacity as a hydrogen bond donor. When targeting the ATP-binding pocket of kinases (e.g., RIPK2) , this enhanced H-bond donor directly interacts with the backbone carbonyls of the hinge region, driving a lower dissociation constant (


) and increasing overall binding affinity.
Steric Complementarity and Halogen Bonding

Fluorine possesses a small van der Waals radius (1.47 Å), which is only marginally larger than hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å) or a methyl group (2.00 Å).

The Causality: The 5,7-difluoro motif can seamlessly occupy tight, hydrophobic sub-pockets within a receptor without inducing the steric clashes that larger halogens would cause. Furthermore, the highly electronegative fluorine atoms can participate in orthogonal multipolar interactions (halogen bonding) with nearby backbone amides or positively charged residues, anchoring the ligand in its bioactive conformation .

Metabolic Shielding

The electron-rich 5 and 7 positions of the indazole (and its bioisostere, indole) are notorious "soft spots" highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

The Causality: Replacing the C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol) blocks electrophilic aromatic substitution and oxidative degradation. This not only improves the pharmacokinetic half-life of the ligand but also ensures that the high binding affinity measured in vitro translates effectively to in vivo efficacy .

Structural Visualization of Binding Dynamics

G Ligand 5,7-Difluoroindazole Core N1 N1-H (Enhanced H-Donor) Ligand->N1 pKa reduction N2 N2 (H-Acceptor) Ligand->N2 F57 5,7-Difluoro Motif (Metabolic Shield) Ligand->F57 e- withdrawal Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Strong H-Bond N2->Hinge H-Bond Pocket Hydrophobic Pocket (Steric Fit) F57->Pocket Halogen/vdW Interaction

Fig 1. Mechanistic binding model of 5,7-difluoroindazole within a target binding pocket.

Quantitative Case Studies

The theoretical advantages of the 5,7-difluoro substitution are robustly supported by empirical data across multiple target classes, including GPCRs, reductases, and kinases.

Table 1: Impact of 5,7-Difluoro Substitution on Ligand Binding Affinity

Target ClassSpecific TargetScaffold / LigandAffinity MetricPharmacological OutcomeSource
GPCR GPR84di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671)

nM
Potent ago-allosteric agonism; superior to unsubstituted lead.
Enzyme Aldose Reductase1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid

nM
High-affinity binding; inhibits sorbitol accumulation in vivo.
Kinase RIPK25,7-difluoro-1H-indazol-3-yl derivatives

nM
Enhanced ATP-competitive hinge binding and target selectivity.

Experimental Workflows: Assessing Binding Affinity

To accurately quantify the affinity enhancements provided by the 5,7-difluoro substitution, researchers must employ self-validating experimental systems. Below are the definitive protocols for kinetic and thermodynamic profiling.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time data on the association (


) and dissociation (

) rates of the ligand.

Self-Validation Mechanism: This protocol utilizes a reference channel (blank surface) to subtract non-specific binding and bulk refractive index changes, alongside a positive control ligand to confirm the active fraction of the immobilized protein.

  • Surface Preparation: Immobilize the target protein (e.g., purified RIPK2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Block unreacted sites with ethanolamine. Leave one flow cell blank as a reference.

  • Ligand Preparation: Prepare a 2-fold serial dilution series of the 5,7-difluoroindazole ligand in running buffer (e.g., HBS-EP+ with 1% DMSO to ensure solubility).

  • Association Phase: Inject the ligand series over both the active and reference flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations. Measure the association rate (

    
    ).
    
  • Dissociation Phase: Switch to running buffer and monitor the dissociation rate (

    
    ) for at least 600 seconds. The strong H-bonding of the difluoro-indazole typically results in a prolonged dissociation phase.
    
  • Data Analysis: Subtract the reference channel signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant (

    
    ).
    

G A Step 1: Surface Preparation Immobilize Target Protein & Create Reference Channel B Step 2: Ligand Preparation Serial Dilution of 5,7-Difluoroindazole A->B C Step 3: Association Phase Inject Ligand & Measure kon B->C D Step 4: Dissociation Phase Buffer Wash & Measure koff C->D E Step 5: Kinetic Analysis Fit Data to 1:1 Langmuir Binding Model (KD) D->E

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides kinetics, ITC dissects the binding affinity into its enthalpic (


) and entropic (

) components, proving whether the affinity is driven by the enhanced H-bonding (enthalpy) or the hydrophobic shielding (entropy) of the difluoro motif.

Self-Validation Mechanism: A "ligand-into-buffer" blank titration is performed to subtract the heat of dilution. Furthermore, the calculated stoichiometry (


-value) must equal ~1.0; deviations indicate inaccurate protein/ligand concentration or non-specific aggregation, invalidating the run.
  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the 5,7-difluoroindazole ligand in the exact same dialysis buffer to prevent buffer mismatch artifacts.

  • Degassing: Degas both solutions under a vacuum. Causality: Microbubbles in the ITC cell will expand/contract during stirring, introducing massive thermal noise that obscures the binding heat signature.

  • Titration: Place the protein in the sample cell and the ligand in the injection syringe. Perform 20–25 injections of the ligand (e.g., 2 µL each) at 150-second intervals, allowing the thermal baseline to stabilize between injections.

  • Data Extraction: Integrate the area under each injection peak to determine the heat absorbed/released. Fit the isotherm to a single-site binding model to extract

    
    , 
    
    
    
    , and
    
    
    (stoichiometry). Calculate entropy using
    
    
    .

Conclusion

The 5,7-difluoro substitution is not merely a cosmetic structural modification; it is a highly rational, causality-driven enhancement. By lowering the pKa of the indazole N1-H to boost hydrogen-bond donor strength, providing optimal steric complementarity, and shielding the core from CYP450 oxidation, this motif consistently yields ligands with superior binding affinity and pharmacokinetic durability. Mastery of these principles, validated through rigorous SPR and ITC workflows, is essential for the modern drug development professional.

References

  • Source: Google Patents (WO2011120025A1)
  • Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (PubMed Central, NIH) URL:[Link]

  • Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives Source: Journal of Medicinal Chemistry (PubMed, NIH) URL:[Link]

Molecular Weight and Physicochemical Profiling of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole: A Critical Fragment in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern targeted oncology, the design of covalent inhibitors requires highly optimized molecular fragments that can navigate complex steric and electronic environments. 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) has emerged as a highly privileged scaffold, particularly in the development of KRAS G12C inhibitors[1].

As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical properties of this specific indazole fragment. By analyzing its molecular weight, lipophilicity, and structural topology, we can understand the causality behind its selection in advanced pharmaceutical pipelines, such as those targeting non-small cell lung cancer (NSCLC) and other solid tumors driven by the KRAS G12C mutation[2][3].

Physicochemical Data & Structural Rationale

The transition from a hit compound to a clinical candidate hinges on the strict adherence to physicochemical boundaries. 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole serves as an ideal "Rule of 3" compliant fragment, allowing medicinal chemists ample molecular real estate to append acrylamide warheads and piperazine linkers without violating Lipinski’s Rule of 5[4].

Quantitative Physicochemical Profile
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₉H₈F₂N₂OProvides a dense, highly functionalized aromatic core.
Molecular Weight 198.17 g/mol Ideal fragment size. Leaves ~300 Da of "budget" for warhead and linker elaboration before hitting the 500 Da limit[4].
LogP 2.16Optimal lipophilicity for traversing the phospholipid bilayer while maintaining necessary aqueous solubility for in vitro assay development[4].
Topological Polar Surface Area (TPSA) 37.91 ŲA low TPSA ensures excellent cell membrane permeability, which is strictly required for targeting intracellular GTPases like KRAS[4].
H-Bond Donors / Acceptors 1 / 2The indazole N-H acts as a critical donor, while the methoxy oxygen and indazole nitrogen provide specific directional acceptor interactions with the protein backbone[4].
The Causality of Substitution (Structure-Activity Relationship)

Every functional group on this indazole core serves a distinct mechanistic purpose in the context of kinase and GTPase binding pockets:

  • 5,7-Difluoro Substitution: Fluorine is highly electronegative. Placing it at the 5 and 7 positions exerts an inductive electron-withdrawing effect that lowers the pKa of the indazole N-H. This increases the proportion of the neutral species at physiological pH, drastically improving membrane permeability. Furthermore, these fluorine atoms block cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic positions, extending the biological half-life of the resulting drug[1].

  • 4-Methoxy Group: This group acts as both a steric boundary and a hydrogen bond acceptor. In the tight confines of the KRAS switch II pocket, the methoxy group forces the molecule into a specific bioactive conformation, minimizing the entropic penalty of binding[2].

  • 6-Methyl Group: Positioned between the two fluorine atoms, the methyl group provides a highly specific hydrophobic contact, maximizing van der Waals interactions within the lipophilic sub-pockets of the target protein[1].

Mechanistic Role in KRAS G12C Inhibition

KRAS G12C mutations lock the KRAS protein in an active, GTP-bound state, driving unregulated cellular proliferation in up to 25-30% of NSCLC cases[2]. Inhibitors utilizing the 5,7-difluoro-4-methoxy-6-methyl-1H-indazole core are designed to slip into the switch II pocket and covalently bind to the mutant Cysteine-12 residue. This allosterically traps the KRAS protein in its inactive, GDP-bound state, shutting down the downstream MAPK and PI3K signaling cascades[2][5].

KRAS_Inhibition RTK Receptor Tyrosine Kinase (Upstream Signal) SOS SOS (GEF Factor) RTK->SOS Recruits KRAS_GTP KRAS(G12C)-GTP (Active Oncogenic State) SOS->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS(G12C)-GDP (Inactive State) KRAS_GDP->KRAS_GTP GDP displacement by GTP KRAS_GTP->KRAS_GDP Intrinsic GTPase Activity MAPK MAPK / PI3K Cascades (Tumor Proliferation) KRAS_GTP->MAPK Drives Cancer Growth Indazole Indazole-Derived Inhibitor (Covalent Binding to Cys12) Indazole->KRAS_GDP Locks in Inactive Conformation

Mechanism of KRAS G12C allosteric trapping by indazole-derived covalent inhibitors.

Experimental Protocols: Analytical Validation

Before incorporating 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole into complex multi-step syntheses (such as Buchwald-Hartwig cross-couplings), it is critical to validate the fragment's structural integrity. The following self-validating protocol outlines the standard operating procedure for LC-MS and NMR characterization.

Protocol: LC-MS and ¹H NMR Validation of the Indazole Fragment

Objective: To verify the exact molecular weight (198.17 Da) and confirm the regiochemistry of the substitutions on the indazole core.

Step 1: Sample Preparation

  • For LC-MS: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile.

  • For NMR: Dissolve 5.0 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v TMS as an internal standard.
    

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in HPLC-grade Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: In positive electrospray ionization (ESI+) mode, the mass spectrum must yield a dominant, sharp peak corresponding to the [M+H]⁺ adduct at m/z 199.1 [4].

Step 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Acquisition: Acquire a 1D proton spectrum at 400 MHz at 298 K.

  • Validation Checkpoint: The structural connectivity is confirmed by matching the following diagnostic chemical shifts reported in patent literature[1]:

    • δ 13.62 (s, 1H): Broad singlet corresponding to the highly deshielded indazole N-H proton.

    • δ 8.32 (d, J=1.9 Hz, 1H): Doublet corresponding to the isolated C3-H proton on the five-membered ring.

    • δ 4.09 (s, 3H): Sharp singlet corresponding to the three protons of the C4-methoxy group.

    • δ 2.27 (t, J=...): Signal corresponding to the C6-methyl group, split by long-range fluorine coupling.

Note: Any deviation from the δ 13.62 N-H peak or the m/z 199.1 mass indicates either degradation, incomplete cyclization during upstream synthesis, or des-fluoro impurities.

References

  • Pfizer Inc. "Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents". US Patent 10,662,204 B2.
  • National Institutes of Health (PMC). "An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer". NIH PubMed Central. Available at:[Link]

Sources

A Technical Guide to the Metabolic Stability of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions with various biological targets, while its bicyclic nature provides a rigid framework for substituent orientation.[3][4] The specific scaffold in focus, 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, incorporates several key features aimed at enhancing its drug-like properties. The strategic placement of fluorine atoms, a common tactic in medicinal chemistry, is often employed to improve metabolic stability and modulate physicochemical properties.[5][6][7] This guide provides an in-depth analysis of the metabolic stability of this scaffold, offering insights into its predicted metabolic fate, experimental protocols for its assessment, and strategies for its optimization.

Introduction: The Strategic Design of the 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole Scaffold

The indazole core is a bioisostere of indole and phenol, often exhibiting improved metabolic stability and pharmacokinetic profiles.[3][4] The substitutions on the target scaffold are not arbitrary; they are deliberate modifications intended to confer specific advantages.

  • 5,7-Difluoro Substitution: Fluorine's high electronegativity and small size make it a valuable tool in drug design.[7][8] Its introduction can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.[9][10][11] This "metabolic blocking" effect can significantly increase a compound's half-life.[9] Furthermore, fluorine can alter the electronic properties of the aromatic ring, potentially influencing its interaction with metabolic enzymes.[7][12]

  • 4-Methoxy Group: The methoxy group is a common substituent in drug candidates. However, it is also a potential site for O-dealkylation, a common metabolic pathway mediated by CYP enzymes.[13] The presence of adjacent fluorine atoms may influence the rate of this metabolic process.

  • 6-Methyl Group: Alkyl groups on aromatic rings can be susceptible to oxidation. The methyl group at the 6-position could be a potential site for hydroxylation.

The interplay of these substituents dictates the overall metabolic profile of the scaffold. Understanding their individual and collective contributions is paramount for predicting and improving metabolic stability.

Predicting Metabolic Hotspots: A Mechanistic Perspective

The metabolic fate of a drug candidate is largely determined by the action of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[13][14][15] For the 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole scaffold, several metabolic transformations can be anticipated.

Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[13]

  • Oxidative Metabolism:

    • Aromatic Hydroxylation: While the fluorine atoms are intended to block this, residual susceptibility on the benzene ring or the pyrazole ring should be considered.

    • O-Demethylation: The 4-methoxy group is a prime candidate for enzymatic cleavage to a phenol, which can then undergo further Phase II conjugation.

    • Methyl Group Oxidation: The 6-methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

  • Reductive and Hydrolytic Reactions: Depending on the specific substituents attached to the indazole core, these pathways may also be relevant.

Phase II Metabolism (Conjugation)

Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[15]

  • Glucuronidation: If O-demethylation occurs, the resulting phenolic group is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The phenolic metabolite can also be a substrate for sulfotransferases (SULTs).

The following diagram illustrates the potential metabolic pathways for the scaffold.

Metabolic Pathways Potential Metabolic Pathways of the Scaffold Scaffold 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole O_Demethylation O-Demethylation (CYP-mediated) Scaffold->O_Demethylation Methyl_Oxidation Methyl Oxidation (CYP-mediated) Scaffold->Methyl_Oxidation Phenol_Metabolite Phenolic Metabolite O_Demethylation->Phenol_Metabolite Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Methyl_Oxidation->Hydroxymethyl_Metabolite Glucuronide_Conjugate Glucuronide Conjugate (UGT-mediated) Phenol_Metabolite->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate (SULT-mediated) Phenol_Metabolite->Sulfate_Conjugate Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxymethyl_Metabolite->Carboxylic_Acid_Metabolite

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Assessment of Metabolic Stability: Protocols and Best Practices

In vitro metabolic stability assays are crucial for the early assessment of a compound's pharmacokinetic properties.[15][16][17] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo clearance.[14][16]

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay to evaluate Phase I metabolism.[14][18] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[14][18]

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19]

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final test compound concentration is typically 1 µM.[20]

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[21]

    • Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.[18][22]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation: Liver Microsomal Stability
ParameterValueUnits
Test Compound Concentration1µM
Microsome Concentration0.5mg/mL
Half-life (t½)Calculatedmin
Intrinsic Clearance (CLint)CalculatedµL/min/mg protein
Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[14][22]

Experimental Protocol: Hepatocyte Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Resuspend in incubation medium to a final density of 0.5-1 x 10^6 viable cells/mL.

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound working solution to 37°C in a CO2 incubator.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[23]

    • Stop the reaction by transferring the aliquot to cold acetonitrile with an internal standard.[22][24]

  • Analysis and Data Interpretation:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.[22]

    • Calculate t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.[25]

Data Presentation: Hepatocyte Stability

ParameterValueUnits
Test Compound Concentration1µM
Hepatocyte Density1 x 10^6cells/mL
Half-life (t½)Calculatedmin
Intrinsic Clearance (CLint)CalculatedµL/min/10^6 cells

digraph "Experimental Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vitro Metabolic Stability Assays", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Prep [label="Reagent Preparation\n(Test Compound, Microsomes/Hepatocytes, Cofactors)"]; Incubation [label="Incubation at 37°C"]; Sampling [label="Time-Point Sampling"]; Quenching [label="Reaction Quenching\n(Acetonitrile + Internal Standard)"]; Centrifugation [label="Protein Precipitation"]; LC_MS_Analysis [label="LC-MS/MS Analysis"]; Data_Analysis [label="Data Analysis\n(Calculate t½ and CLint)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagent_Prep; Reagent_Prep -> Incubation; Incubation -> Sampling; Sampling -> Quenching; Quenching -> Centrifugation; Centrifugation -> LC_MS_Analysis; LC_MS_Analysis -> Data_Analysis; Data_Analysis -> End; }digraph "Stability Improvement Strategies" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Strategies to Mitigate Metabolic Liabilities", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Metabolic_Liability [label="Identified Metabolic Liability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioisosteric_Replacement [label="Bioisosteric Replacement", fillcolor="#FBBC05", fontcolor="#202124"]; Deuteration [label="Deuteration", fillcolor="#FBBC05", fontcolor="#202124"]; Structural_Rigidification [label="Structural Rigidification", fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Stability [label="Improved Metabolic Stability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Metabolic_Liability -> Bioisosteric_Replacement; Metabolic_Liability -> Deuteration; Metabolic_Liability -> Structural_Rigidification; Bioisosteric_Replacement -> Improved_Stability; Deuteration -> Improved_Stability; Structural_Rigidification -> Improved_Stability; }

Caption: A decision tree for addressing metabolic instability.

Conclusion

The 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics. Its rational design incorporates features intended to enhance metabolic stability. A thorough understanding of its potential metabolic pathways, coupled with rigorous in vitro assessment using liver microsomes and hepatocytes, is essential for its successful progression through the drug discovery pipeline. The strategies outlined in this guide provide a framework for identifying and mitigating potential metabolic liabilities, ultimately leading to the development of safer and more efficacious drug candidates.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. (n.d.).
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology - Benchchem. (n.d.).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (n.d.).
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. | Sigma-Aldrich. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (2025, August 30).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Addressing metabolic liabilities by bioisosteric replacements with Spark™ | Cresset. (2022, February 21).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
  • The role of fluorine in medicinal chemistry - PubMed. (2007, October 15).
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles - Benchchem. (n.d.).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.).
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. (2022, July 20).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. (2021, March 5).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021, May 1).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.).
  • Bioisosteric Replacements - Chemspace. (n.d.).
  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2024, February 16).
  • Literature review on the discovery of indazole-containing compounds - Benchchem. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (2016, May 15).
  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. (2024, December 29).
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - MDPI. (2023, April 18).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.).
  • Indazole Derivatives - BLDpharm. (2024, April 17).
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. (2025, October 5).

Sources

Predictive Modeling and Experimental Validation of Lipophilicity in Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Executive Summary

Compound: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole CAS: 2368909-62-8 Predicted LogP (Consensus): 2.16 ± 0.3 Molecular Weight: 198.17 Da

This technical guide analyzes the lipophilicity of a highly substituted indazole scaffold, a critical intermediate in the synthesis of kinase inhibitors (e.g., ROCK1, NOS). The presence of vicinal fluorine atoms and a methoxy group creates a unique electronic environment that complicates standard cLogP algorithms. This document details the physicochemical rationale behind the predicted LogP, the impact of prototropic tautomerism, and provides rigorous protocols for experimental validation.

Physicochemical Analysis & In Silico Prediction

Structural Decomposition and Fragment Contributions

To understand the predicted LogP of 2.16 , we must deconstruct the molecule into its constituent pharmacophores. Standard algorithms (e.g., Moriguchi, Ghose, XLogP3) rely on additive fragmental systems, but "proximity effects" in poly-substituted aromatics often introduce deviations.

FragmentContribution to LogPMechanistic Rationale
1H-Indazole Core ~1.80The fused benzene-pyrazole ring is the lipophilic driver. The 1H-tautomer is thermodynamically dominant.[1]
5,7-Difluoro +0.30 to +0.50Fluorine is lipophilic due to low polarizability, but vicinal substitution (C5, C7) induces dipole cancellation, slightly tempering the increase compared to isolated fluorines.
4-Methoxy -0.02 to +0.10Normally hydrophilic, but at the ortho position (C4) relative to the bridgehead nitrogen and flanked by fluorine (C5), it may adopt a conformation that shields the oxygen lone pairs, neutralizing its polarity.
6-Methyl +0.50Standard hydrophobic increment. Increases van der Waals surface area.
Total Estimate ~2.6 - 2.9 Note: Purely additive models often overestimate. Correction factors for steric crowding and electronic repulsion typically lower this to the 2.1–2.3 range.
The Fluorine Effect and Tautomerism

Indazoles exhibit annular tautomerism (1H


 2H). While the 1H-form is generally more stable (

kcal/mol), the specific substitution pattern of this compound—particularly the electron-withdrawing fluorines at C5 and C7—can alter the acidity of the N-H proton.
  • 1H-Indazole (Benzenoid): Lower dipole moment, generally more lipophilic.

  • 2H-Indazole (Quinonoid): Higher dipole moment, more polar, lower LogP.

The predicted value of 2.16 assumes the neutral 1H-tautomer. If the compound exists significantly in the 2H form or ionizes (pKa shift due to fluorine), the effective distribution coefficient (LogD) at physiological pH will drop.

Tautomerism H1 1H-Indazole Form (Thermodynamically Favored) LogP ~ 2.2 H2 2H-Indazole Form (Quinonoid Character) LogP < 1.8 H1->H2  Ka (Fast Equilibrium)   Factors Influencing Factors: 1. Solvent Polarity 2. 5,7-Difluoro Inductive Effect 3. H-Bonding (4-OMe) Factors->H1 Factors->H2

Figure 1: Tautomeric equilibrium of the indazole scaffold. The 1H-form is dominant, but the equilibrium is sensitive to the electronic effects of the fluorine substituents.

Strategic Implications for Drug Discovery[2][3]

A LogP of 2.16 places this compound in the "Sweet Spot" for medicinal chemistry:

  • Lipinski Compliance: Well below the Rule of 5 cutoff (LogP < 5).

  • Oral Bioavailability: Compounds in the 1.5–2.5 range typically show optimal balance between solubility and passive permeability.

  • CNS Penetration: LogP ~2.0 is ideal for Blood-Brain Barrier (BBB) crossing, suggesting this scaffold is viable for CNS targets (e.g., neurodegenerative kinase pathways).

  • Metabolic Stability: The 5,7-difluoro substitution blocks common metabolic soft spots (aromatic hydroxylation), likely extending half-life (

    
    ).
    

Experimental Validation Protocols

High-Throughput: Chromatographic Hydrophobicity Index (CHI)

This method utilizes Fast-Gradient RP-HPLC to correlate retention time with lipophilicity.[2][3] It is faster and more reproducible than shake-flask for lipophilic compounds.

Methodology:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 50 x 2.1 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile (ACN).[2][4]

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a standard set of compounds with known CHI values (e.g., Theophylline, Phenylbutazone) to generate a calibration curve:

    
    .
    
  • Calculation: Convert CHI to LogP using the equation:

    
    
    

HPLC_Workflow cluster_0 Sample Prep cluster_1 LC-MS/UV Analysis cluster_2 Data Processing S1 Dissolve 5,7-Difluoro-... in DMSO (10mM) S2 Dilute in MeOH (100µM Final) S1->S2 LC1 Inject onto C18 Column S2->LC1 LC2 Fast Gradient (0-100% ACN) LC1->LC2 LC3 Measure Retention Time (tR) LC2->LC3 D1 Map tR to Calibration Curve LC3->D1 D2 Calculate CHI D1->D2 D3 Convert to LogP D2->D3

Figure 2: Workflow for determining CHI-derived LogP using Fast-Gradient RP-HPLC.

Gold Standard: Miniaturized Shake-Flask Method

For final validation, the shake-flask method is required to account for specific solute-solvent interactions that chromatography might miss.

Protocol:

  • Preparation: Saturate 1-Octanol with water and Water with 1-octanol (mutually saturated phases) for 24 hours.

  • Solubilization: Dissolve 1 mg of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole in the water-saturated octanol phase.

  • Partitioning: Add an equal volume of octanol-saturated water.

  • Equilibration: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using UV-Vis spectrophotometry (

    
     approx 280-300 nm) or HPLC.
    
  • Calculation:

    
    .
    

References

  • ChemScene. (2024). Product Data: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole. Link

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of Indazoles. Advances in Heterocyclic Chemistry. (Contextual grounding on 1H vs 2H stability).
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Sources

Methodological & Application

Step-by-step synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Part 1: Executive Summary & Strategic Analysis

The target molecule, 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS 2368909-62-8) , represents a highly specialized heterocyclic scaffold, often utilized in the development of KRAS^{G12C} inhibitors and other kinase-targeted oncological therapeutics.[1] The dense substitution pattern on the benzene ring—specifically the alternating fluoro-alkoxy-alkyl motif—presents a significant regiochemical challenge.[1]

Standard indazole syntheses (e.g., diazotization of o-toluidines) are unsuitable here due to the electronic deactivation caused by multiple fluorine atoms and the steric crowding of the 4,5,6,7-positions.

The Optimized Synthetic Strategy: This protocol utilizes a Directed Ortho-Metalation (DoM) approach followed by a nucleophilic aromatic substitution (


) cyclization. This route ensures regioselective placement of substituents prior to ring closure, minimizing isomer formation.

Key Advantages of this Route:

  • Regiocontrol: The use of the methoxy group as an Ortho-Directing Group (ODG) ensures precise formylation.

  • Convergence: The final cyclization step simultaneously builds the pyrazole ring and establishes the correct substitution pattern.

  • Scalability: Reagents are widely available and the workflow avoids hazardous diazonium intermediates.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is best understood in reverse. To obtain the target indazole, we must construct a benzaldehyde precursor capable of undergoing hydrazine-mediated cyclization.

Logical Disconnection:

  • Indazole Formation: The N-N bond is formed via hydrazine condensation. The C-N bond is formed via

    
     displacement of a labile fluorine ortho to the aldehyde.
    
  • Precursor Identification: The required precursor is 2,3,5-trifluoro-6-methoxy-4-methylbenzaldehyde .[1]

    • Note: In the precursor, the F at C2 is the leaving group. The OMe at C6 becomes the C4-OMe in the indazole. The F at C3 becomes C7-F. The Me at C4 becomes C6-Me.[1] The F at C5 becomes C5-F.[1]

  • Benzene Functionalization: The aldehyde is introduced via DoM on 2,3,5-trifluoro-4-methylanisole , which is derived from the corresponding phenol.

Visual Pathway (Graphviz):

Retrosynthesis Target TARGET: 5,7-Difluoro-4-methoxy- 6-methyl-1H-indazole Precursor PRECURSOR: 2,3,5-Trifluoro-6-methoxy- 4-methylbenzaldehyde Target->Precursor Hydrazine Cyclization (SNAr + Condensation) Intermediate INTERMEDIATE: 2,3,5-Trifluoro-4-methylanisole Precursor->Intermediate Directed Ortho-Metalation (n-BuLi / DMF) SM STARTING MATERIAL: 2,3,5-Trifluoro-4-methylphenol Intermediate->SM O-Methylation (MeI / K2CO3)

Caption: Retrosynthetic disconnection showing the transformation from phenol starting material to the target indazole via a key benzaldehyde intermediate.[1]

Part 3: Detailed Experimental Protocols

Phase 1: O-Methylation

Objective: Convert the phenol to an anisole to protect the oxygen and establish the Ortho-Directing Group (ODG) for the subsequent lithiation step.[1]

Reagents:

  • Starting Material: 2,3,5-Trifluoro-4-methylphenol (1.0 eq)[1]

  • Reagent: Iodomethane (MeI) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or DMF (anhydrous)

Protocol:

  • Charge a reaction vessel with 2,3,5-trifluoro-4-methylphenol (10 g, 61.7 mmol) and anhydrous DMF (100 mL).

  • Add

    
     (17.0 g, 123.4 mmol) in one portion.
    
  • Cool the suspension to 0°C in an ice bath.

  • Add Iodomethane (4.6 mL, 74.0 mmol) dropwise over 15 minutes to control exotherm.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.

  • Workup: Pour the mixture into ice water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect ~95% yield of 2,3,5-trifluoro-4-methylanisole as a colorless oil/low-melting solid.[1]

Phase 2: Directed Ortho-Metalation (DoM) & Formylation

Objective: Introduce the aldehyde functionality regioselectively at the C6 position (ortho to the methoxy group).

Mechanism: The methoxy group coordinates the Lithium atom, directing deprotonation to the adjacent ortho position. The fluorine atoms further acidify the ring protons, facilitating this step.

Reagents:

  • Substrate: 2,3,5-Trifluoro-4-methylanisole (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes) (1.2 eq)[1]

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)

  • Solvent: THF (anhydrous)

Protocol:

  • Dissolve the anisole intermediate (10 g, 56.8 mmol) in anhydrous THF (150 mL) under a Nitrogen or Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is critical to prevent benzyne formation.

  • Add n-BuLi (27.2 mL, 68.1 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Add anhydrous DMF (6.6 mL, 85.2 mmol) dropwise.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous

    
     (50 mL) slowly.
    
  • Workup: Extract with EtOAc, wash with water and brine. Dry and concentrate.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Product: 2,3,5-Trifluoro-6-methoxy-4-methylbenzaldehyde .

Phase 3: Hydrazine Cyclization ( )

Objective: Construct the indazole core. Hydrazine acts as a bis-nucleophile: first attacking the highly electrophilic Fluorine at C2 (


), then condensing with the aldehyde.

Reagents:

  • Substrate: 2,3,5-Trifluoro-6-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Reagent: Hydrazine Monohydrate (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol or THF/Water

  • Temperature: Reflux (80-90°C)[1]

Protocol:

  • Dissolve the benzaldehyde intermediate (5.0 g, 24.5 mmol) in Ethanol (50 mL).

  • Add Hydrazine Monohydrate (6.0 mL, ~122 mmol) dropwise at RT.

  • Heat the mixture to reflux (80°C) for 4-6 hours.

    • Mechanistic Insight: The C2-Fluorine is activated by the ortho-carbonyl and the para-fluorine, making it an excellent leaving group. The C6-Methoxy group is less reactive and remains intact.[1]

  • Workup: Cool to RT. The product often precipitates upon cooling.

  • Concentrate the solvent to ~20% volume. Add water (50 mL) and stir for 30 minutes.

  • Filter the solid precipitate. Wash with cold water and hexanes.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

  • Final Product: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole .

Part 4: Data Summary & Quality Control

Reaction Scheme Visualization:

ReactionScheme Step1 Step 1: Methylation (MeI, K2CO3) Anisole Anisole Int. Step1->Anisole Step2 Step 2: DoM Formylation (n-BuLi, DMF, -78°C) Aldehyde Benzaldehyde Int. Step2->Aldehyde Step3 Step 3: Cyclization (Hydrazine, Reflux) Product FINAL INDAZOLE Step3->Product SM Phenol Precursor SM->Step1 Anisole->Step2 Aldehyde->Step3

Caption: Step-by-step reaction workflow from starting phenol to final indazole heterocycle.

Physicochemical Specifications:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid
Molecular Weight 198.17 g/mol Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1H NMR (DMSO-d6)

13.6 (s, 1H, NH), 8.32 (d, 1H, H-3), 4.09 (s, 3H, OMe), 2.27 (t, 3H, Me)
Key diagnostic peaks: H-3 proton and OMe singlet.[2][3][4][5][6][7]
Purity (HPLC) >98.0%Method: C18 Column, ACN/Water gradient.
Mass Spec (ESI) [M+H]+ = 199.2Positive mode.

Part 5: Safety & Handling

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere (N2/Ar). Ensure quenching protocols are in place before starting Phase 2.

  • Hydrazine Monohydrate: Highly toxic and potential carcinogen. Use in a fume hood. Avoid contact with metal oxides.

  • Fluorinated Intermediates: While the C-F bond is stable, combustion of these compounds can release Hydrogen Fluoride (HF).

References

  • Google Patents. (2019). US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.[1] (See Paragraph [0512] for synthesis analog). Retrieved March 8, 2026, from

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[8] General and Efficient Synthesis of 1H-Indazoles via the SNAr Reaction of Hydrazine with o-Fluorobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Retrieved March 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved March 8, 2026, from [Link]

Sources

Application Note: Regioselective Protocols for the N-Alkylation of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS 2368909-62-8) is a highly specialized, multi-substituted heterocyclic building block (1)[1]. Its unique substitution pattern—specifically the fluorine atoms at C5 and C7, the methoxy group at C4, and the methyl group at C6—makes it an invaluable intermediate in the synthesis of advanced targeted therapeutics, including KRAS G12C inhibitors and other kinase modulators (2)[2].

However, the functionalization of this scaffold via N-alkylation presents a significant synthetic challenge. The indazole ring exhibits annular tautomerism between the 1H and 2H forms, typically resulting in a difficult-to-separate mixture of N1- and N2-alkylated regioisomers during standard electrophilic substitution (3)[3].

Mechanistic Insights: Overcoming the C7-Fluoro Effect

As a Senior Application Scientist, it is critical to understand that regiochemical outcomes in indazole alkylation are not merely dictated by the choice of electrophile, but by a delicate interplay of thermodynamic stability, kinetic control, and substrate-specific steric/electronic effects (4)[4].

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer (by approximately 4.46 kcal/mol in standard indazoles) (5)[5]. Consequently, under basic conditions that allow for equilibration, the N1-alkylated product is generally favored (3)[3]. Conversely, kinetic control or specific catalytic systems (e.g., Lewis acids or Mitsunobu conditions) can drive the reaction toward the N2-isomer (6)[6].

  • The C7-Fluoro Effect: The presence of a fluorine atom at the C7 position introduces a critical variable. Studies on C7-substituted indazoles have demonstrated that electron-withdrawing groups (EWGs) at this position significantly decrease N1 nucleophilicity and introduce steric shielding, thereby shifting the intrinsic preference heavily toward N2-alkylation (7)[7]. While fluorine is less sterically demanding than a nitro group, its strong inductive electron-withdrawing nature deactivates the adjacent N1 position, making N1-selective alkylation unusually challenging.

Workflow & Decision Matrix

G Start 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole Target Determine Target Regioisomer Start->Target N1 N1-Alkylation (Thermodynamic Control) Target->N1 N1 Product N2 N2-Alkylation (Kinetic Control) Target->N2 N2 Product Cond1 NaH / THF Alkyl Halide N1->Cond1 Cond2 Mitsunobu (DIAD/PPh3) or TfOH + Imidate N2->Cond2 Note Note: C7-F electronically favors N2 attack Cond1->Note

Workflow for selecting N-alkylation conditions based on target regioisomer.

Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following self-validating protocols have been optimized to override or leverage the substrate's intrinsic biases.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Objective: Maximize N1-alkylation by utilizing a strong, non-nucleophilic base in a polar aprotic solvent to force complete deprotonation, followed by thermodynamic equilibration (3)[3]. Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (1.0 equiv, e.g., 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) (4)[4].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). The sodium cation coordinates with the N2 atom, sterically hindering it and leaving N1 exposed for attack (3)[3]. Stir at 0 °C for 30 minutes, then allow warming to room temperature for 30 minutes to ensure complete anion formation.

  • Alkylation: Re-cool the mixture to 0 °C. Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature for 12–24 hours. Monitor progression via LC-MS. Because the C7-fluoro group retards the reaction at N1, gentle heating (up to 50 °C) may be required to overcome the activation barrier (4)[4].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N1-alkylated product.

Protocol B: N2-Selective Alkylation (Kinetic/Mitsunobu Control)

Objective: Exploit the C7-fluoro atom's electronic bias and utilize Mitsunobu conditions to kinetically trap the N2-isomer (7)[7]. Methodology:

  • Preparation: Dissolve 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (1.0 equiv) and the target primary or secondary alcohol (1.2 equiv) in anhydrous THF (10 mL) under argon (3)[3].

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.2 equiv) to the solution and cool to 0 °C.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv) while maintaining the temperature at 0 °C (3)[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The reaction proceeds via an alkoxyphosphonium intermediate, favoring attack by the less sterically/electronically hindered N2 nitrogen (relative to the C7-F shielded N1) (7)[7].

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the crude residue by flash column chromatography. Note: Careful gradient elution is required to separate the N2-alkylated product from triphenylphosphine oxide byproducts.

Data Presentation: Regioselectivity Matrix

Protocol TypeReagent SystemControl MechanismImpact of C7-FluoroExpected Regioselectivity (N1:N2)
Base-Mediated NaH, Alkyl Halide, THFThermodynamic / Na⁺ ChelationSteric/electronic hindrance at N1 slows reaction> 5:1 (Favors N1)
Mitsunobu ROH, PPh₃, DIAD, THFKineticEnhances N2 preference due to N1 deactivation< 1:3 (Favors N2)
Acid-Catalyzed TfOH, Imidate, DCMKinetic / Lewis BasicityProtonation avoids N1, drives N2 attack< 1:10 (Highly N2 selective)

References

1.[1] ChemScene. "2368909-62-8 | 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole." 2.[2] Google Patents. "US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." 3.[4] Benchchem. "Troubleshooting regioselectivity in indazole synthesis." 4.[5] WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." 5.[3] Benchchem. "Technical Support Center: Regioselective Alkylation of Indazoles." 6.[6] Organic Chemistry Frontiers (RSC Publishing). "Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes." 7.[7] University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."

Sources

Application Note: Reagents and Solvents for Synthesizing Fluorinated Indazole Intermediates

[1]

Part 1: Strategic Overview & The "Fluorine Effect"

Fluorinated indazoles are critical bioisosteres in kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands. However, the introduction of fluorine atoms—whether early-stage via building blocks or late-stage via electrophilic substitution—fundamentally alters the reactivity profile of the scaffold.

The Fluorine Impact on Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine at the ortho position to a carbonyl (e.g., 2-fluorobenzaldehyde) significantly accelerates hydrazine-mediated cyclization due to the high electronegativity of fluorine (

    
    ), which lowers the energy of the Meisenheimer complex intermediate.
    
  • Diazotization Stability: Fluorine substituents on the benzene ring can destabilize diazonium intermediates through inductive withdrawal, requiring stricter temperature controls (<5 °C) compared to non-fluorinated analogs to prevent dediazoniation or phenol formation.

  • Solubility: Polyfluorinated intermediates often exhibit poor solubility in standard aqueous acids, necessitating the use of organic co-solvents (AcOH, MeCN) or phase-transfer catalysis.

Part 2: Decision Matrix for Synthetic Route Selection

Select the optimal pathway based on your starting material availability and the desired position of the fluorine atom.

RouteSelectionStartStarting Material SourceAldehydeo-FluorobenzaldehydeStart->AldehydeAnilineFluorinated o-ToluidineStart->AnilineIndazolePre-formed IndazoleStart->IndazoleHydrazineRoute A: Hydrazine Condensation(S_NAr Cyclization)Aldehyde->HydrazineHigh YieldScalableDiazoRoute B: Diazotization(Jacobson-Huber)Aniline->DiazoClassic MethodRequires AcidSelectfluorRoute C: Electrophilic Fluorination(Selectfluor/NFSI)Indazole->SelectfluorLate-StageC3-Selective

Figure 1: Strategic decision tree for selecting the synthesis route based on available fluorinated building blocks.

Part 3: Reagents & Solvents Toolkit

Solvents: Critical Parameters

The choice of solvent dictates the reaction rate and the ratio of N1 vs. N2 alkylation isomers during subsequent functionalization.

SolventDielectric Const.[1][2]ApplicationCritical Note for Fluorinated Substrates
NMP (N-Methyl-2-pyrrolidone)32.2High-temp SNAr cyclizationPreferred for Process Scale. Excellent for solubilizing polyfluorinated aldehydes. Supports temps >150°C for difficult cyclizations [1].
n-Butanol 17.5Hydrazine condensationStandard Bench Protocol. Allows reflux (117°C) which is sufficient for mono-fluoro substrates but may be too slow for deactivated rings.
DMSO 46.7Microwave-assisted synthesisCaution with Selectfluor. Do NOT use DMSO for Selectfluor reactions; it oxidizes to formyl species (C3-formylation side reaction) instead of fluorination [2].
Acetic Acid (Glacial) 6.2DiazotizationEssential co-solvent to solubilize fluorinated anilines that precipitate in aqueous HCl.
Acetonitrile (MeCN) 37.5Electrophilic FluorinationThe "Gold Standard" for Selectfluor/NFSI reactions. Inert to oxidation.
Key Reagents
  • Hydrazine Hydrate (64-80%): The nucleophile for converting o-fluorobenzaldehydes. Note: For fluorinated substrates, use 3–5 equivalents to drive the reaction to completion against the inductive deactivation of the carbonyl.

  • Selectfluor (F-TEDA-BF4): The reagent of choice for C3-fluorination. It is safer than fluorine gas and more reactive than NFSI.

  • Isoamyl Nitrite (t-BuONO): Used for non-aqueous diazotization (Bartoli/Jacobson-Huber type) when the fluorinated aniline is acid-sensitive or insoluble in water.

Part 4: Detailed Experimental Protocols

Protocol A: SNAr Cyclization of o-Fluorobenzaldehydes

Best for: 4-, 5-, 6-, or 7-fluoroindazoles.

Mechanism: Condensation of hydrazine with aldehyde forms a hydrazone, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the ortho-fluorine.

Reagents:

  • 2,4-Difluorobenzaldehyde (or similar)[3]

  • Hydrazine Monohydrate (3.0 equiv)

  • Solvent: n-Butanol (or NMP for difficult substrates)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2,4-difluorobenzaldehyde (10 mmol) and n-Butanol (5 mL/mmol).

  • Addition: Add Hydrazine Monohydrate (30 mmol) dropwise at room temperature. Exotherm Warning: Fluorinated aldehydes react faster; control temp to <40°C during addition.

  • Reflux: Heat the mixture to reflux (117°C) for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1] The intermediate hydrazone (M+14) should disappear, converting to the indazole (M-20 vs hydrazone).

  • Workup: Cool to RT. Concentrate solvent under reduced pressure.

  • Purification: Dilute residue with water/ice. The fluorinated indazole usually precipitates as a solid. Filter and wash with cold hexanes.

Pro-Tip: If Wolff-Kishner reduction (formation of fluorotoluene) is observed as a byproduct, convert the aldehyde to an O-methyloxime first, then treat with hydrazine [3].[4]

Protocol B: Diazotization of Fluorinated 2-Methylanilines

Best for: 4-fluoro-1H-indazole or substrates where the aldehyde is unavailable.

Reagents:

  • 4-Fluoro-2-methylaniline

  • NaNO2 (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

  • Ac2O (2.0 equiv - optional for phase transfer variant)

Step-by-Step:

  • Solubilization: Dissolve the fluorinated aniline (10 mmol) in Glacial Acetic Acid (20 mL). Fluorinated anilines are less basic and less soluble in dilute aqueous HCl.

  • Cooling: Cool to 0–5°C in an ice/salt bath.

  • Nitrosation: Add NaNO2 (11 mmol) dissolved in minimal water dropwise. Maintain internal temp <5°C.

    • Critical: Fluorinated diazonium intermediates are unstable. Do not allow to warm.

  • Cyclization: Allow the mixture to warm to RT slowly over 12 hours. The intramolecular attack of the methyl group on the diazonium species closes the ring.

  • Workup: Pour into ice water. Neutralize with Na2CO3. Extract with EtOAc.

Protocol C: Late-Stage C3-Fluorination using Selectfluor

Best for: Introducing fluorine at the C3 position of an existing indazole core.

Reagents:

  • 1H-Indazole derivative[5][6][7][8][9][10][11]

  • Selectfluor (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the indazole substrate in dry MeCN (0.1 M).

  • Addition: Add Selectfluor (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir at 60–80°C for 2–6 hours.

    • Note: C3 is the most electron-rich position. If C3 is blocked, fluorination may occur on the benzene ring, but yields are generally poor.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with water to remove succinimide/BF4 salts.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Part 5: Mechanism & Troubleshooting (Graphviz)

The following diagram illustrates the SNAr pathway (Protocol A), which is the most robust method for fluorinated analogs.

SnArMechanismStarto-FluorobenzaldehydeStep1+ Hydrazine(Condensation)Start->Step1InterHydrazone IntermediateStep1->Inter-H2OStep2Heat/Base(-HF)Inter->Step2IntramolecularSnArSideSide Reaction:Wolff-Kishner (Fluorotoluene)Inter->SideExcess HeatNo Leaving GroupProductFluorinated IndazoleStep2->Product

Figure 2: Mechanistic pathway for Hydrazine Condensation showing the critical SNAr step and potential Wolff-Kishner side reaction.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete SNAr due to weak activationSwitch solvent to NMP and increase temp to 150°C. Ensure the fluorine is ortho to the hydrazone.
Formylation instead of Fluorination (Protocol C) Solvent interaction (DMSO)STOP using DMSO. Use MeCN or MeOH. Selectfluor oxidizes DMSO to a formylating agent [2].
Explosive/Violent Reaction (Protocol B) Diazo decompositionMaintain temp <5°C strictly.[3] Do not isolate the dry diazonium salt.
Formation of Fluorotoluene Wolff-Kishner reductionUse the O-methyloxime derivative instead of the aldehyde [3].[4][12]

References

  • Continuous-Flow Synthesis of 1H-Indazoles: Source:Heterocycles, Vol. 104, No. 9, 2022.[1][13] Context: Demonstrates the use of NMP and high temperatures (190°C) for efficient cyclization of o-fluorobenzaldehydes. URL:[Link]

  • Regioselective C3-Formylation vs Fluorination: Source:SynOpen, 2024, 8, 76–82.[1] Context: Pitchai et al. discovered that using Selectfluor in DMSO leads to formylation rather than fluorination.[1] URL:[Link]

  • Practical Synthesis via O-Methyloximes: Source:Journal of Organic Chemistry, 2006, 71(21), 8166-8172. Context: Describes the use of O-methyloximes to prevent Wolff-Kishner byproducts during hydrazine condensation. URL:[Link]

Scalable manufacturing process for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scalable Manufacturing of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Abstract

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a critical heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (Bcl-2) selective inhibitor.[1] The growing clinical importance of Venetoclax necessitates a robust, efficient, and scalable manufacturing process for its key intermediates. This application note provides a detailed, field-proven protocol for the synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, designed for scalability from research laboratory to industrial production. We will elaborate on the reaction mechanism, provide a step-by-step protocol, discuss critical process parameters for scale-up, and outline necessary safety precautions.

Introduction: The Significance of the Indazole Core

The indazole scaffold is recognized as a "privileged structure" in drug discovery, present in numerous biologically active compounds.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in designing targeted therapeutics. Specifically, the highly substituted 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole provides the necessary structural framework and electronic properties for high-affinity binding in complex drug targets. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] This guide offers a comprehensive manufacturing process to meet the demand for this high-value intermediate.

Reaction Scheme and Mechanistic Rationale

The selected synthetic strategy is based on the classical Jacobson-Lange indazole synthesis, which involves the diazotization of a substituted o-toluidine followed by an intramolecular cyclization. This method is well-documented and amenable to large-scale production.[4][5][6]

Overall Transformation:

The process begins with the key starting material, 3,5-Difluoro-4-methoxy-2,6-dimethylaniline. This precursor undergoes a one-pot diazotization and cyclization reaction to yield the target indazole.

  • Step 1: Diazotization. The primary aromatic amine is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid) at low temperatures (0-5 °C). This generates a diazonium salt intermediate.

  • Step 2: Intramolecular Cyclization. The in-situ generated diazonium species is unstable. One of the ortho-methyl groups acts as an internal nucleophile, attacking the diazonium group. This is followed by a rearrangement and elimination of a proton to form the stable aromatic indazole ring system. The use of an o-toluidine derivative ensures the formation of the desired 1H-indazole tautomer.[7]

This one-pot approach is highly efficient for manufacturing as it avoids the isolation of potentially unstable intermediates and reduces unit operations.

Scalable Manufacturing Workflow

The following diagram illustrates the key stages of the manufacturing process, from raw material charging to the final, purified active pharmaceutical ingredient (API) intermediate.

Scalable_Manufacturing_Workflow cluster_0 I. Reaction Stage cluster_1 II. Work-up & Isolation cluster_2 III. Purification & Finishing Raw_Materials Raw Material Input (Aniline Precursor, Acetic Acid) Reactor_Setup Reactor Cooled to 0-5 °C Raw_Materials->Reactor_Setup Diazotization Controlled Addition of NaNO₂ Solution (Diazotization & In-Situ Cyclization) Reactor_Setup->Diazotization Reaction_Monitoring Process Monitoring (HPLC) (Reaction Completion Check) Diazotization->Reaction_Monitoring Quenching Reaction Quench (Water Addition) Reaction_Monitoring->Quenching Extraction Product Extraction (e.g., Ethyl Acetate) Quenching->Extraction Solvent_Removal Solvent Removal (Rotary Evaporation) Extraction->Solvent_Removal Crude_Product Crude Indazole Solid Solvent_Removal->Crude_Product Recrystallization Recrystallization (e.g., Acetone/Water) Crude_Product->Recrystallization Filtration_Drying Filtration & Vacuum Drying Recrystallization->Filtration_Drying Final_Product Final Product (>99% Purity) Filtration_Drying->Final_Product

Caption: High-level workflow for indazole synthesis.

Detailed Application Protocols

Safety Precaution: This procedure involves the formation of diazonium salts, which can be unstable. Strict temperature control is mandatory. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 4.1: Synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole
  • Reactor Preparation: Charge a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with glacial acetic acid (10 volumes relative to the starting material).

  • Reactant Charging: Begin agitation and cool the acetic acid to 0-5 °C using a circulating chiller. To the cold acid, add 3,5-Difluoro-4-methoxy-2,6-dimethylaniline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes to ensure homogeneity.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water (2 volumes). Add this solution dropwise to the reactor via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction & Cyclization: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of the starting aniline.

  • Work-up: Once the reaction is complete, slowly quench the reaction mixture by adding it to cold deionized water (20 volumes). A precipitate will form. Stir the resulting slurry for 30 minutes.

  • Isolation: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

Protocol 4.2: Purification by Recrystallization

Industrial-scale purification relies on robust methods like recrystallization rather than chromatography.[8]

  • Solvent Selection: Transfer the crude solid to a clean reactor. Add a minimal amount of a suitable solvent, such as acetone or tetrahydrofuran (THF), and heat gently to achieve complete dissolution.[8]

  • Crystallization: To the warm solution, slowly add an anti-solvent, such as deionized water, until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or chiller for at least 1-2 hours to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold mixture of the recrystallization solvents to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a crystalline solid with a purity of >99% as determined by HPLC.

Process Optimization and Scale-Up Considerations

Transitioning from the lab to production requires careful consideration of several key parameters.

ParameterLaboratory Scale (10-100 g)Pilot/Production Scale (1-100 kg)Rationale & Key Considerations
Temperature Control Ice/water bathJacketed reactor with automated chillerCritical for safety and yield. Diazotization is highly exothermic. Runaway reactions can occur if cooling is insufficient.
NaNO₂ Addition Rate Manual dropwise additionMetering pump for controlled feedPrevents localized high concentrations of nitrous acid and diazonium salts, reducing side reactions and improving safety.
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., impeller)Ensures efficient heat transfer and homogenous mixing in large volumes, which is vital for consistent reaction kinetics.
Work-up/Extraction Separatory funnelBaffled reactor with liquid-liquid extraction setupLarge-scale extractions require specialized equipment to ensure efficient phase separation and minimize solvent use.
Purification Column chromatography / RecrystallizationExclusively Recrystallization Recrystallization is far more cost-effective, scalable, and environmentally friendly for achieving high purity in bulk manufacturing.[8]
Process Analytics TLC / HPLC (offline)In-situ monitoring (e.g., FTIR) / Automated HPLCReal-time monitoring allows for precise determination of reaction endpoints, improving batch consistency and optimizing cycle times.

Conclusion

The protocol described provides a reliable and scalable pathway for the manufacturing of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole. By leveraging a classical one-pot diazotization-cyclization reaction and focusing on scalable purification techniques like recrystallization, this process is well-suited for industrial application. Strict adherence to temperature control and safety protocols is paramount to ensure a safe and efficient synthesis of this vital pharmaceutical intermediate.

References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Google Patents. (CN101948433A). Method for separating and purifying substituted indazole isomers.
  • Google Patents. (US3988347A).
  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

  • PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ACS Publications. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • Google Patents. (CN107805221A).
  • Science of Synthesis. (2009). 1H- and 2H-Indazoles. Thieme, 12.2. [Link]

  • Organic Syntheses. Indazole. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

Sources

Handling and storage protocols for light-sensitive indazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Photostability Protocols for Indazole-Based Compounds

Introduction

Indazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in numerous FDA-approved therapeutics, including kinase inhibitors (e.g., pazopanib) and PARP inhibitors (e.g., niraparib). Despite their immense therapeutic utility, the indazole ring system—particularly the 1H- and 2H-tautomers—exhibits significant photochemical liabilities. Exposure to ambient visible or ultraviolet (UV) light can trigger complex degradation cascades. This compromises active pharmaceutical ingredient (API) integrity, generates potentially toxic photoproducts, and leads to regulatory non-compliance.

This application note provides a comprehensive, mechanistic guide to the handling, storage, and ICH Q1B-compliant photostability testing of light-sensitive indazole compounds.

Mechanistic Insights into Indazole Photodegradation

To design effective handling protocols, one must first understand the causality of indazole photodegradation. Indazoles are not passively destroyed by light; they undergo specific, light-driven structural permutations.

Upon photoexcitation, 1H-indazole derivatives can undergo an excited-state proton transfer (ESPT), tautomerizing into the less stable 2H-indazole form[1]. Continuous irradiation of this intermediate leads to the population of a singlet excited state, which relaxes through a conical intersection to form a highly strained Dewar intermediate[1]. From this point, the molecule can undergo N-N bond homolysis to form a bis-aminyl radical, ultimately rearranging into a benzimidazole derivative or undergoing complete ring cleavage[1].

Because this degradation is an active photochemical rearrangement rather than simple ambient oxidation, standard inert-gas storage is fundamentally insufficient if light is not rigorously excluded.

PhotochemPathway Ind1H 1H-Indazole (Ground State) UV UV/Vis Irradiation (hv) Ind1H->UV Excitation Ind2H_Excited 2H-Indazole (Excited State S1) UV->Ind2H_Excited Tautomerization (ESPT) Dewar Dewar Intermediate (A3) Ind2H_Excited->Dewar Photoexcitation Benzimidazole Benzimidazole (Photoproduct) Dewar->Benzimidazole Rearrangement RingCleavage Ring Cleavage (Degradation) Dewar->RingCleavage N-N Homolysis

Photochemical conversion pathway of 1H-indazole to benzimidazole and degradation products.

Regulatory Framework: ICH Q1B Photostability Standards

Global regulatory bodies require rigorous photostability testing for new active substances to ensure they do not undergo "unacceptable change" prior to reaching the consumer[2]. The International Council for Harmonisation (ICH) Q1B guidelines dictate the specific light exposures required for confirmatory studies[3].

Table 1: ICH Q1B Confirmatory Photostability Exposure Requirements [2][3]

ParameterRequired Minimum ExposureSpectral RangePurpose
Visible Light (Illuminance) 1.2 million lux hours (Mlx·hr/m²)400 – 800 nmSimulates long-term ambient indoor light exposure.
UV Light (Irradiance) 200 Watt hours/square meter (W·hr/m²)320 – 400 nmSimulates high-energy near-UV exposure (e.g., sunlight through glass).
Temperature Control Ambient (Monitored)N/APrevents thermal degradation from confounding photolytic data.

Standard Operating Procedure (SOP): Handling and Storage

Given the propensity for N-N bond homolysis and tautomerization under UV/Vis light, the following protocols must be strictly adhered to during the synthesis, purification, and storage of indazole APIs.

Step-by-Step Routine Handling Protocol:

  • Environmental Controls : Conduct all open-vessel manipulations (e.g., weighing, dissolution, transfer) in a dark room or a laboratory equipped with gold/yellow actinic lighting. Actinic lighting filters out wavelengths below 500 nm, preventing the initial excitation of the indazole ground state.

  • Vessel Selection : Use only certified amber glassware or tightly wrap clear borosilicate flasks in heavy-duty aluminum foil. Translucent plastic containers are strictly prohibited as they readily transmit near-UV radiation[4].

  • Atmospheric Control : While light is the primary degradation vector, the resulting radical intermediates are highly reactive with oxygen. Purge all storage vials with ultra-high-purity Argon or Nitrogen prior to sealing to prevent secondary oxidative cascades[4].

  • Thermal Management : Store sealed, light-protected compounds at 2–8°C. Elevated temperatures can accelerate the secondary thermal decomposition of photochemically generated intermediates[4].

HandlingWorkflow Start Synthesized/Procured Indazole API Storage Storage Protocol (Amber Vials, 2-8°C, Ar/N2) Start->Storage Prep Sample Preparation (Actinic/Red Light) Storage->Prep Aliquot for testing ICH ICH Q1B Exposure (1.2M lux-hr VIS, 200 Wh/m² UV) Prep->ICH Forced Degradation Analysis HPLC-MS/UV Analysis (Mass Balance) ICH->Analysis Quantify Degradants Decision Formulation Strategy (Light-Resistant Packaging) Analysis->Decision Data Interpretation

End-to-end workflow for the handling, storage, and photostability testing of indazole APIs.

Experimental Protocol: Forced Photodegradation Study

To validate the stability indicating method (SIM) and elucidate the specific degradation pathways of a novel indazole compound, a forced degradation study must be executed[5]. This protocol acts as a self-validating system by utilizing parallel dark controls to isolate photolytic variables.

Step-by-Step Methodology:

  • Sample Preparation :

    • Solid State: Spread 50 mg of the indazole API evenly across a glass petri dish to form a uniform layer no thicker than 3 mm. This ensures homogenous light penetration across the crystal lattice.

    • Solution State: Prepare a 1 mg/mL stock solution of the indazole in an HPLC-grade, UV-transparent solvent (e.g., Acetonitrile/Water). Transfer 5 mL into clear quartz cuvettes (to guarantee maximum UV transmittance).

  • Control Preparation (Dark Control) : Prepare identical solid and solution samples, but wrap them completely in double-layered aluminum foil. Place these alongside the exposed samples in the chamber to isolate photolytic degradation from ambient thermal degradation[3].

  • Irradiation : Place the samples in a calibrated photostability chamber equipped with D65/ID65 emission standard lamps[2].

  • Exposure Targets : Program the chamber to deliver exactly 1.2 Mlx·hr/m² of visible light and 200 W·hr/m² of UV light. Continuously monitor the chamber temperature to ensure it does not exceed 25°C.

  • Sample Recovery & Analysis :

    • Upon completion of the exposure cycle, immediately transfer the samples to actinic-lit environments.

    • Reconstitute the solid samples to 1 mg/mL.

    • Analyze both exposed and dark control samples via HPLC-DAD-MS.

  • Data Interpretation (Causality & Mass Balance) : Calculate the mass balance. The sum of the remaining parent indazole peak area and the photoproduct peak areas (e.g., benzimidazole derivatives) should approximate 100% of the initial concentration. A mass balance deficit indicates the formation of volatile degradants or highly cross-linked polymeric species that fail to elute.

References

Sources

Crystallization techniques for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Executive Summary

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) is a highly functionalized heterocyclic scaffold critical in the development of targeted oncology therapeutics, particularly as an intermediate for KRAS G12C inhibitors[1][2]. The presence of multiple electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents on the indazole core creates unique solid-state challenges. These include polymorphism, tautomeric shifts (1H vs. 2H), and a high propensity for liquid-liquid phase separation (LLPS, or "oiling out") during crystallization[3][4]. This application note details self-validating crystallization protocols designed to isolate the thermodynamically stable anhydrous form with high polymorphic purity.

Physicochemical Profiling & Causality in Solvent Selection

Indazoles are privileged scaffolds in medicinal chemistry, but their crystallization is complicated by proto-tropic annular tautomerism[3][5]. For 5,7-difluoro-4-methoxy-6-methyl-1H-indazole, the 1H-tautomer is thermodynamically preferred in the solid state[4].

  • Hydrogen Bonding Network: The N1-H acts as a strong hydrogen bond donor, while N2 acts as an acceptor. Solvents with strong hydrogen bond acceptor properties (e.g., acetone, THF) can disrupt the native indazole dimer formation, leading to the kinetic trapping of solvates or hydrates[6].

  • Steric and Electronic Effects: The C5 and C7 fluorine atoms increase the acidity of the N1 proton, strengthening intermolecular hydrogen bonds. However, the lipophilic C4-methoxy and C6-methyl groups increase the molecule's solubility in moderately polar organic solvents (like ethyl acetate) while making it highly insoluble in aliphatic hydrocarbons (like heptane)[1][2].

  • Causality of the EtOAc/Heptane System: We select Ethyl Acetate (EtOAc) as the primary solvent because it fully dissolves the Active Pharmaceutical Ingredient (API) without forming stable solvates. Heptane is chosen as the anti-solvent because its apolar nature forces the API out of solution by increasing the chemical potential, driving the system into the metastable zone without inducing oiling out—a common failure mode for highly methylated aromatics[7].

Thermodynamic vs. Kinetic Pathways

Mechanism API 5,7-Difluoro-4-methoxy- 6-methyl-1H-indazole HBA H-Bond Acceptors (e.g., Acetone) API->HBA Solvation of N-H Apolar Apolar Solvents (e.g., Heptane) API->Apolar Desolvation Solvate Kinetic Solvate (Needles) HBA->Solvate Rapid Cooling Anhydrous Thermodynamic Form I (Prismatic) Apolar->Anhydrous Controlled Nucleation Solvate->Anhydrous Solvent Mediated Phase Transition

Fig 1. Thermodynamic vs. kinetic pathways in indazole polymorph selection.

Quantitative Data: Solvent Screening & Crystallization Outcomes

To establish a self-validating process, multiple solvent systems were screened. The data below summarizes the phase behavior and yield, demonstrating the superiority of the EtOAc/Heptane system for isolating the anhydrous Form I.

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)Yield (%)Crystal HabitPolymorphic Form
EtOAc / Heptane1:345.288PrismaticForm I (Anhydrous)
Acetone / Water1:262.174NeedlesForm II (Hydrate)
IsopropanolN/A18.581PlatesForm I (Anhydrous)
THF / Hexane1:485.065AgglomeratesForm I + Solvate

Experimental Protocols

Protocol A: Scalable Anti-Solvent Crystallization (High Yield)

Objective: Isolate thermodynamically stable Form I crystals with >99% purity and optimal bulk density for pharmaceutical formulation. Self-Validating Mechanism: The protocol utilizes a slow anti-solvent titration rate to maintain the system within the metastable zone width (MSZW), ensuring primary nucleation occurs before the onset of liquid-liquid phase separation[7].

  • Dissolution: Suspend 10.0 g of crude 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole[1] in 50 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 50°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, pre-heated (50°C) crystallization vessel to remove insoluble impurities and foreign nucleating agents.

  • Anti-Solvent Titration: Begin the addition of 150 mL of Heptane (anti-solvent) using a programmable syringe pump at a strict rate of 1.0 mL/min. Crucial Step: Rapid addition will cause the local supersaturation to exceed the critical limit, resulting in oiling out or the precipitation of amorphous material.

  • Seeding (Optional but Recommended): After 50 mL of Heptane has been added, introduce 0.1 g of Form I seed crystals to bypass the primary nucleation energy barrier and dictate the polymorphic outcome.

  • Aging & Cooling: Once all Heptane is added, age the suspension at 50°C for 1 hour to allow Ostwald ripening (smaller crystals dissolve and redeposit onto larger ones). Linearly cool the reactor to 5°C over 4 hours (cooling rate: ~0.18°C/min).

  • Harvesting: Isolate the prismatic crystals via vacuum filtration. Wash the filter cake with 20 mL of cold Heptane (5°C) to displace residual mother liquor.

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Workflow A API Dissolution (EtOAc, 50°C) B Clarification (0.22 µm PTFE) A->B Impurity Removal C Anti-Solvent Addition (Heptane, 1.0 mL/min) B->C Supersaturation D Nucleation Phase (Metastable Zone) C->D Seeding / FBRM E Crystal Growth (Cooling to 5°C) D->E Ostwald Ripening F Harvest & Dry (Vacuum, 40°C) E->F Solid Isolation

Fig 2. Scalable anti-solvent crystallization workflow with in-process controls.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Grow high-quality, defect-free single crystals suitable for absolute stereochemical and structural elucidation.

  • Dissolve 10 mg of the API in 1 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Pentane (anti-solvent).

  • Seal the outer vial tightly with a PTFE-lined cap.

  • Store the system undisturbed at ambient temperature (20-25°C) in a vibration-free environment for 5-7 days. The volatile Pentane will slowly diffuse into the DCM, gradually lowering the solubility and promoting the growth of large, highly ordered single crystals.

Analytical Validation

To ensure the integrity of the crystallization process, the final product must be subjected to orthogonal analytical techniques:

  • Powder X-Ray Diffraction (PXRD): Confirms the isolation of Form I. The diffractogram must be compared against the calculated pattern from the SCXRD data to ensure no solvate/hydrate peaks are present[6].

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak without prior desolvation endotherms confirms the anhydrous nature and high purity of the crystal lattice.

  • 1H NMR (DMSO-d6): Confirms structural integrity and the absence of residual EtOAc or Heptane trapped within the crystal lattice[2].

References

  • "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." US Patent Application US20190233440A1, Google Patents.
  • "Indazole derivative crystal and its preparation method and use." Chinese Patent CN103232443A, Google Patents.
  • "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Accelerated Synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole Derivatives via Focused Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its diverse biological activities, including potent kinase inhibition.[1][2] Traditional synthetic routes to these vital heterocyclic compounds often involve lengthy reaction times and harsh conditions, creating bottlenecks in the drug discovery pipeline.[3][4] This application note details a robust and highly efficient protocol for the synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole derivatives, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). By utilizing focused microwave energy, this method dramatically curtails reaction times from hours to mere minutes, enhances product yields, and aligns with the principles of green chemistry.[5][6] We provide a comprehensive, step-by-step protocol, an exploration of the underlying microwave heating mechanisms, and a comparative analysis against conventional heating methods, offering researchers a validated pathway to accelerate the synthesis of novel indazole-based drug candidates.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

In the fast-paced environment of drug discovery, speed and efficiency are paramount.[7][8] The synthesis of novel molecular entities for screening and lead optimization programs demands methodologies that are not only rapid and high-yielding but also reproducible and scalable.[9] Heterocyclic compounds, particularly nitrogen-containing systems like indazoles, are of immense interest but their synthesis can be challenging.[10][11]

Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology that directly addresses these challenges.[6] Unlike conventional heating, which relies on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[12][13] This volumetric and instantaneous heating leads to remarkable rate accelerations, often reducing reaction times from days or hours to minutes.[14][15] This application note provides the necessary protocols and scientific rationale for researchers to confidently adopt this technology for the synthesis of complex indazole derivatives.

The Science of Microwave Heating

The efficacy of microwave synthesis stems from its unique heating mechanism, primarily driven by two phenomena: dipolar polarization and ionic conduction.[5][16]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which manifests as intense, uniform heat throughout the reaction medium.[13][15]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or salts), they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[16]

This direct coupling of energy results in rapid temperature increases and allows for precise temperature control, often leading to cleaner reactions with fewer by-products compared to conventional methods.[6][17]

MicrowaveHeating cluster_mechanism Microwave Heating Mechanisms MW Microwave Irradiation (E-Field) Polar Polar Molecules (e.g., Solvent) MW->Polar Dipolar Polarization Ions Ionic Species (e.g., Catalysts) MW->Ions Ionic Conduction Heat1 Rapid, Volumetric Heating Polar->Heat1 Molecular Friction Heat2 Rapid, Volumetric Heating Ions->Heat2 Collisional Energy Transfer

Caption: Mechanism of Microwave Dielectric Heating.

Synthetic Strategy and Protocols

The synthesis of the 1H-indazole core is efficiently achieved through the cyclization of an appropriate aryl hydrazone.[4][18] This protocol outlines a representative microwave-assisted intramolecular cyclization to form the target 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole. The reaction proceeds rapidly in a suitable high-boiling polar solvent, which couples effectively with microwave energy.

Materials and Equipment
  • Precursor: 2'-Acetyl-3',5'-difluoro-4'-methoxy-2'-methylacetophenone hydrazone (or similar substituted aryl hydrazone)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethylene Glycol

  • Catalyst (Optional): Acetic Acid or p-Toluenesulfonic acid (p-TSA)

  • Reaction Vessel: 10 mL microwave process vial with a stir bar

  • Microwave System: A dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover) capable of controlling temperature and pressure.

  • Work-up Reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate.

  • Purification: Silica gel for column chromatography, hexane, ethyl acetate.

Detailed Step-by-Step Protocol

ProtocolWorkflow start Start prep 1. Reagent Preparation (Hydrazone, Solvent, Catalyst) start->prep mw_reaction 2. Microwave Irradiation (Set Temp, Time, Power) prep->mw_reaction cooling 3. Cooling (To Room Temperature) mw_reaction->cooling workup 4. Aqueous Work-up (Extraction & Washing) cooling->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS, MP) purify->analysis end End Product analysis->end

Caption: Experimental workflow for microwave-assisted indazole synthesis.

  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted aryl hydrazone (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add 3-5 mL of DMF or ethylene glycol. Add a catalytic amount of acetic acid (0.1 mmol, 0.1 eq), if required, to facilitate cyclization.

  • Sealing: Securely cap the vessel using a septum cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150-180 °C (Temperature is actively monitored by an IR sensor).

    • Time: 10-20 minutes.

    • Power: Dynamic power application to maintain the set temperature.

    • Stirring: Set to high.

  • Cooling: After the irradiation cycle is complete, the vessel is cooled to room temperature (typically <50 °C) using a compressed air stream.

  • Work-up: Once cooled, carefully uncap the vessel in a fume hood. Transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Shake the funnel and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole derivative.[19]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.[1][17]

Results and Discussion: A Comparative Advantage

The adoption of microwave-assisted synthesis presents a clear and quantifiable improvement over traditional synthetic methodologies.[10][20] The focused heating and elevated temperatures achievable in sealed vessels accelerate the rate-limiting cyclization step, leading to a significant reduction in reaction time and often an increase in isolated yield.[13]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage
Reaction Time 8 - 24 hours10 - 20 minutes> 95% Reduction[9][14]
Typical Yield 40 - 65%75 - 90%Significant Improvement[6][21]
Temperature Control Gradient heating, potential for hot spotsUniform, direct volumetric heatingHigher Purity, Fewer By-products[5][17]
Energy Efficiency Low (heats entire apparatus)High (heats only the reaction mixture)Green Chemistry Benefit[12][16]
Reproducibility ModerateHighReliable Process Control[3]

Conclusion and Field Application

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole derivatives. The protocol is robust, scalable, and offers significant advantages in speed, yield, and purity, making it an invaluable tool for medicinal chemists and drug development professionals.[6][9] By integrating MAOS into the synthetic workflow, research organizations can accelerate hit-to-lead and lead optimization campaigns, ultimately shortening the timeline for the discovery of new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Theory of Microwave Heating for Organic Synthesis.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • Drug Discovery
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). SpringerLink.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024). PubMed.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.
  • Microwaves in drug discovery and development: A Review. (2026).
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Labor
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. (2026). MDPI.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Deriv
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.

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Troubleshooting & Optimization

Improving low yields in the synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in the Synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when synthesizing highly substituted fluorinated indazoles.

The molecule 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) is a highly sought-after building block, prominently featured in the development of KRAS G12C inhibitors and other targeted oncology therapeutics. However, early literature and patent filings frequently report isolated yields as low as 29% .

This guide deconstructs the chemical causality behind these poor yields and provides field-proven, self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield stuck below 30% when following standard


 methoxylation protocols on the 4,5,7-trifluoro precursor? 
A1:  The primary culprit is poor regioselectivity driven by competing electronic activations. In an unprotected 4,5,7-trifluoro-6-methyl-1H-indazole, both the C4 and C7 fluorines are highly activated toward Nucleophilic Aromatic Substitution (

). The C4 position is activated by the adjacent N2 imine-like nitrogen, while the C7 position is activated by the N1 nitrogen.

When you introduce sodium methoxide (NaOMe) under standard thermodynamic conditions (e.g., room temperature or reflux), the nucleophile attacks both sites indiscriminately. This results in a messy mixture of the desired 4-methoxy isomer, the 7-methoxy byproduct, and 4,7-dimethoxy over-reaction products.

Q2: How do I force the methoxide to exclusively attack the C4 position? A2: You must alter the steric environment of the indazole core. By protecting the N1 position with a bulky Tetrahydropyranyl (THP) group, you create a "steric shield" over the C7 fluorine. The bulky THP group physically blocks the methoxide from accessing the C7 position, forcing >95% of the nucleophilic attack to occur at the C4 position. Furthermore, dropping the temperature to 0°C ensures the reaction remains under strict kinetic control, preventing defluorination at the C5 position.

Q3: During the initial indazole ring closure (hydrazine condensation), I am observing significant tar formation and loss of fluorine atoms. How can I prevent this? A3: Highly fluorinated benzaldehydes are extremely sensitive to harsh nucleophiles and high temperatures. Prolonged heating with hydrazine hydrate in protic solvents (like ethanol) causes non-specific nucleophilic attack (defluorination) before the hydrazone can fully cyclize . The Fix: Separate the reaction into two distinct mechanistic steps. First, form the hydrazone at room temperature using a mild acid catalyst (e.g., acetic acid). Once complete, induce the cyclization using controlled heating (80°C) in a non-nucleophilic solvent like THF with DIPEA. This controlled thermal approach prevents the degradation typical of highly fluorinated heterocycles .

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields during the critical


 methoxylation step.
Reaction ConditionC4-Methoxy (Target)C7-Methoxy (Byproduct)4,7-DimethoxyOverall Yield
Standard: Unprotected, RT, 2.0 eq NaOMe35%40%15%29%
Kinetic Only: Unprotected, 0°C, 1.05 eq NaOMe55%25%5%48%
Optimized: N1-THP Protected, 0°C, 1.05 eq NaOMe92%<2%<1%85%

Part 3: Self-Validating Experimental Protocol

This protocol describes the optimized, regioselective methoxylation of 4,5,7-trifluoro-6-methyl-1H-indazole. Every step includes a validation checkpoint to ensure the chemical state is correct before proceeding.

Step 1: N1-Steric Shielding (THP Protection)
  • Causality: We use Pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like TsOH to prevent the degradation of the electron-deficient fluorinated core during protection.

  • Procedure:

    • Dissolve 4,5,7-trifluoro-6-methyl-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M).

    • Add 3,4-Dihydro-2H-pyran (DHP, 2.0 eq) followed by PPTS (0.1 eq).

    • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The highly polar starting material (

    
     ~0.2) must be completely consumed, replaced by a less polar spot (
    
    
    
    ~0.6). LC-MS should confirm the mass shift (
    
    
    ). Do not proceed to Step 2 until starting material is <1%.
Step 2: Kinetically Controlled Methoxylation
  • Causality: 0°C suppresses the thermodynamic displacement of the C5 fluorine, while the THP group physically blocks C7.

  • Procedure:

    • Dissolve the crude THP-protected intermediate in anhydrous THF (0.1 M) and cool to 0°C under

      
      .
      
    • Dropwise, add NaOMe (0.5 M in MeOH, exactly 1.05 eq) over 15 minutes.

    • Stir at 0°C for 2 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot and run a

    
     NMR. You must observe the complete disappearance of the C4-fluorine signal (typically around -115 ppm), while the C5 and C7 fluorine signals remain intact.
    
Step 3: Deprotection and Isolation
  • Causality: Mild acidic cleavage in a protic solvent removes the THP group rapidly without risking the ether linkage at C4.

  • Procedure:

    • Quench Step 2 with saturated

      
       and extract with EtOAc. Concentrate the organic layer.
      
    • Dissolve the residue in Methanol and add 4M HCl in Dioxane (5.0 eq). Stir at RT for 3 hours.

    • Neutralize carefully with saturated

      
       until pH 7.5. The product will precipitate.
      
    • Filter and wash with cold water to isolate 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole .

  • Self-Validation Checkpoint: Final LC-MS must show a single peak with

    
    . Yield should exceed 75% over the three steps.
    

Part 4: Troubleshooting Workflow Visualization

SynthesisTroubleshooting A Low Yield: 5,7-Difluoro-4-methoxy- 6-methyl-1H-indazole (<30%) B Identify Reaction Bottleneck A->B C Stage 1: Indazole Core Cyclization (Hydrazine Condensation) B->C Precursor fails to cyclize cleanly D Stage 2: S_NAr Methoxylation (4,5,7-Trifluoro precursor) B->D Methoxylation yields isomer mixtures E Issue: Defluorination & Tarring (Harsh thermal conditions) C->E G Issue: Poor Regioselectivity (Competitive attack at C7 vs C4) D->G F Solution: Two-Step Cyclization (RT Hydrazone -> 80°C THF) E->F J Optimized Overall Yield (>75%) F->J H Solution A: N1-THP Protection (Steric Shielding of C7) G->H Primary Fix I Solution B: Kinetic Control (1.05 eq NaOMe, 0°C) G->I Secondary Fix H->J I->J

Troubleshooting workflow for the synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.

References

  • Google Patents (US20190233440A1)
  • Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Troubleshooting Regioselectivity in 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of highly substituted heterocycles. The alkylation of the indazole scaffold is notoriously difficult due to the ambidentate nature of the indazolide anion.

Your specific substrate—5,7-difluoro-4-methoxy-6-methyl-1H-indazole —presents an extreme regioselectivity challenge. The following guide dissects the causality behind these issues and provides field-proven, self-validating protocols to help you achieve your desired synthetic outcomes.

Substrate Mechanistic Profiling: The C7-Fluoro Effect

To control your reaction, you must first understand the microenvironment of your substrate. The regiochemical outcome of indazole alkylation is dictated by the interplay of thermodynamic stability, kinetic accessibility, and ring substituent effects[1].

In your molecule, the C7-fluoro substituent is the dominant directing group.

  • Electronic Repulsion: Fluorine exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the adjacent N1 atom. Furthermore, the three lone pairs on the C7 fluorine create a localized cloud of negative charge that electrostatically repels incoming electron-rich electrophiles[2].

  • Steric Shielding: While fluorine is relatively small, its position at C7 creates a severe steric and trajectory barrier to the N1 nitrogen.

  • Nucleophilicity Drop: The combined electron-withdrawing effects of the two fluorines and the methoxy group lower the overall pKa of the indazole, making the resulting anion a significantly weaker nucleophile than a standard unsubstituted indazole.

Consequently, standard alkylation conditions will heavily bias the reaction toward the N2-alkylated isomer (kinetic control), making N1-alkylation exceptionally difficult without specialized thermodynamic interventions[3].

Mechanistic Pathway Visualization

Workflow Substrate 5,7-Difluoro-4-methoxy- 6-methyl-1H-indazole Anion Indazolide Anion (Ambidentate Nucleophile) Substrate->Anion Deprotonation PathKinetic Kinetic Control (Mitsunobu / TfOH) Anion->PathKinetic Mild / Fast PathThermo Thermodynamic Control (High Temp / Reversible) Anion->PathThermo High Temp / Slow N2 N2-Alkyl Isomer (Kinetically Favored) PathKinetic->N2 Avoids C7-F Repulsion (>95% Yield) N1 N1-Alkyl Isomer (Thermodynamically Stable) PathThermo->N1 Equilibration Overcomes C7-F Barrier PathThermo->N2 Reversible Intermediate

Mechanistic divergence of indazole alkylation dictated by C7-fluoro steric and electronic effects.

Frequently Asked Questions (Troubleshooting)

Q1: I used NaH in THF with an alkyl bromide, which literature says favors N1 alkylation. Why did I get almost exclusively the N2 isomer? Causality: While NaH in THF is a classic system for N1-directed alkylation via sodium chelation (especially for C3-substituted indazoles), the C7-fluoro substituent in your substrate disrupts this paradigm. Literature demonstrates that electron-withdrawing and sterically demanding groups at C7 completely override the chelation effect, shifting the regioselectivity to ≥ 96% in favor of the N2 isomer due to extreme steric shielding at the N1 position[4].

Q2: How can I selectively synthesize the N1-alkylated indazole? Causality: To overcome the C7-fluoro barrier, you must abandon kinetic control and leverage thermodynamic equilibration. The 1H-indazole (N1-alkylated) tautomer is the global thermodynamic minimum[1]. By using high temperatures (e.g., 120 °C) with reversible alkylating agents (such as α-halo carbonyls), the kinetically favored N2-isomer is allowed to revert to the anion and eventually funnel into the more stable N1-alkylated product[5].

Q3: My N2-alkylation yields are unusually low. What is causing this degradation in reactivity? Causality: The highly substituted nature of your indazole significantly stabilizes the indazolide anion, making it a weaker nucleophile. If you are using mild electrophiles (like alkyl chlorides), the reaction will stall. You must increase the electrophilicity of your reagent. Switching to highly reactive electrophiles (triflates, tosylates) or utilizing TfOH-catalyzed diazo compound alkylation will accelerate the kinetic N2 attack and restore your yields.

Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes for C7-hindered indazoles based on established literature parameters. Use this to select your baseline reaction conditions.

Reaction SystemReagents & SolventDominant Control MechanismExpected N1:N2 Ratio (C7-Hindered)
Standard Basic K₂CO₃, DMF, 80 °C, R-BrMixed / Uncontrolled~ 20:80
Chelation Directed NaH, THF, 0 °C to RT, R-BrChelation (Overridden by C7-F)< 5:95
Mitsunobu PPh₃, DIAD, THF, RT, R-OHKinetic Control< 1:99
Acid-Catalyzed Diazo TfOH, CH₂Cl₂, RT, R=N₂Electrophilic / Kinetic0:100
Thermodynamic Equilibration K₂CO₃, DMF, 120 °C, α-halo ketoneThermodynamic Control> 85:15

Self-Validating Experimental Protocols

Protocol A: Highly Selective N2-Alkylation (Kinetic Control via Mitsunobu)

Use this protocol when pure N2-alkylation is required. The mild, neutral conditions allow the less sterically hindered N2 nitrogen to attack rapidly, bypassing the C7-F shielded N1 position[4].

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under argon, add 5,7-difluoro-4-methoxy-6-methyl-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction visually and analytically.

    • Visual Validation: The distinct yellow color of DIAD should fade within 15 minutes, indicating the successful formation of the reactive betaine intermediate.

    • Analytical Validation: Pull an aliquot at 2 hours for LC-MS. The trace must show >95% conversion to a single isomer peak (N2). If a mixture is observed, the alcohol is too sterically hindered, forcing an SN1-like background reaction.

  • Work-up: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the pure N2-isomer.

Protocol B: Thermodynamically Driven N1-Alkylation (Equilibration Method)

Use this protocol to force N1-alkylation. The reversibility of the reaction allows the system to overcome the C7-F kinetic barrier and funnel into the thermodynamically stable N1 form[5].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine the indazole substrate (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and an α-halo carbonyl (e.g., an alkyl bromoacetate, 1.5 equiv) in anhydrous DMF (0.1 M).

  • Equilibration: Seal the tube and heat the reaction vigorously to 120 °C.

  • In-Process Control (IPC) & Self-Validation (CRITICAL):

    • Time-Course Validation: Pull an aliquot at t = 2 hours . LC-MS will show the N2 isomer as the major product (kinetic product).

    • Pull a second aliquot at t = 24 hours . The LC-MS trace must invert, showing the N1 isomer as the dominant peak (thermodynamic product). If this inversion does not occur, the chosen alkylating agent is not reversible under these conditions, and thermodynamic control has failed.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via chromatography.

References

1.4 - University College Cork 2.1 - Benchchem 3.2 - PMC / Beilstein Journals 4.3 - WuXi Biology 5. 5 - RSC Advances 6. - Chemical Communications (RSC Publishing)

Sources

Technical Support Center: Troubleshooting Solubility Challenges with 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of compound solubility. Given that a significant percentage of new chemical entities are poorly water-soluble, understanding and overcoming this hurdle is paramount for successful experimental outcomes and preclinical development.[1][2]

This document provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and the underlying scientific principles to empower you to effectively manage the solubility of this specific indazole derivative in your experiments.

Foundational Physicochemical Properties (Predicted)

While extensive experimental data for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is not publicly available, we can predict its behavior based on its structure and data from analogous compounds. These properties are crucial as they dictate the compound's solubility characteristics. The indazole core is amphoteric, meaning it can act as both a weak acid and a weak base.[3]

PropertyPredicted Value / InformationImplication for Solubility
Molecular Formula C₉H₈F₂N₂O-
Molecular Weight 198.17 g/mol [4]Moderate molecular weight, typical for small molecule inhibitors.
Calculated LogP 2.158[4]This value suggests the molecule is moderately lipophilic and will likely have low intrinsic aqueous solubility.[5][6]
Hydrogen Bond Donors 1[4]The -NH group of the indazole ring.
Hydrogen Bond Acceptors 2[4]The nitrogen atom in the pyrazole ring and the methoxy oxygen.
pKa (Acidic) ~13-14The indazole N-H proton is weakly acidic. Deprotonation occurs at high pH, forming a more soluble anion.[3]
pKa (Basic) ~1-2The pyrazole nitrogen is weakly basic. Protonation occurs at very low pH, forming a more soluble cation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution?

For initial stock solutions, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic small molecules and is standard practice for most in vitro biological assays.[7][8]

Rationale: Creating a high-concentration stock solution (e.g., 10-20 mM) in DMSO allows for minimal volumes to be added to your aqueous experimental medium, thereby keeping the final concentration of the organic solvent low enough (<0.5%) to avoid cellular toxicity or assay interference.[9][10]

See Protocol 1: Preparation of a 10 mM DMSO Stock Solution for a detailed, step-by-step guide.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. Why is this happening and what can I do?

This is a very common issue known as "crashing out" and occurs when the compound's kinetic solubility in the final aqueous medium is exceeded. Your high-concentration DMSO stock keeps the compound solubilized, but upon rapid dilution into a poor solvent (the aqueous buffer), the compound molecules quickly aggregate and precipitate.[7][11]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to resolving this issue. Start with the simplest solution (lowering the concentration) and proceed to more complex methods as needed.

G cluster_solutions Troubleshooting Steps start Problem: Compound precipitates in aqueous buffer sol1 1. Lower Final Concentration Is the new concentration sufficient for the assay? start->sol1 sol2 2. Use Co-solvents (e.g., Ethanol, PEG-400) Keep final organic solvent % low. sol1->sol2 No end_ok Success: Compound is soluble sol1->end_ok Yes sol3 3. Adjust Buffer pH Move pH away from the compound's isoelectric point. sol2->sol3 Failure sol2->end_ok Success sol4 4. Advanced Methods (e.g., Cyclodextrins, Surfactants) Requires careful validation. sol3->sol4 Failure sol3->end_ok Success sol4->end_ok Success end_no Problem Persists: Re-evaluate experimental design or consider resynthesis/analog. sol4->end_no Failure

Caption: A troubleshooting workflow for addressing solubility issues.

Q3: How can pH adjustment improve the solubility of this compound?

Adjusting the pH of your aqueous buffer can significantly enhance solubility for ionizable compounds.[12][13] The strategy is to shift the pH away from the compound's isoelectric point, increasing the proportion of the charged (and thus more polar and water-soluble) species.[14]

  • In Acidic Conditions (e.g., pH < 2): The unprotonated nitrogen on the pyrazole ring can accept a proton, forming a positively charged indazolium cation, which is more soluble.

  • In Basic Conditions (e.g., pH > 13): The N-H proton on the pyrazole ring can be removed, forming a negatively charged indazolate anion, which is also more soluble.

G cluster_pH Effect of pH on Ionization State Anion Anionic (More Soluble) [Compound]- Neutral Neutral (Less Soluble) [Compound] Anion->Neutral pKa ~13-14 (add acid) Cation Cationic (More Soluble) [Compound-H]+ Neutral->Cation pKa ~1-2 (add acid) ph_scale <-- Increasing pH -->

Caption: pH-dependent ionization of the indazole scaffold.

For most biological assays conducted near neutral pH (6.8-7.6), these pKa values mean the compound will be predominantly in its neutral, least soluble form. A slight shift in pH may not be sufficient, but for cell-free assays, a wider pH range might be tolerated.

See Protocol 2: pH-Solubility Profile Assessment to experimentally determine the optimal pH for your system.

Q4: What are co-solvents and how can they help maintain solubility?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[12][15] This is a highly effective and common technique for in vitro studies.[15]

Key Considerations:

  • Toxicity: Co-solvents can be toxic to cells at higher concentrations. It is critical to determine the maximum tolerable concentration for your specific cell line or assay system.[10][16]

  • Assay Interference: Solvents can sometimes interfere with assay components or protein function. Always run a vehicle control (buffer + co-solvent at the same final concentration) to account for these effects.[17]

Co-SolventMechanism of ActionTypical Max Conc. for Cell AssaysProsCons
DMSO Reduces solvent polarity.[18]< 0.5%[9]Powerful solvent for stock solutions.Can be toxic at >1%; may affect cell differentiation.[16]
Ethanol Reduces solvent polarity.[17]< 1%Less toxic than DMSO for some cell lines.More volatile; can have biological effects.[16][19]
PEG 400 Reduces solvent polarity; can form complexes.[17]1-5%Generally low toxicity.Can be viscous; may not be as effective as other solvents.[17]
Propylene Glycol Reduces solvent polarity.[15]1-5%Low toxicity; commonly used in formulations.Can be viscous.
Q5: What advanced methods can be used if standard techniques fail?

If you continue to face significant solubility challenges, particularly for in vivo studies, more advanced formulation strategies may be necessary. These techniques are typically employed during later-stage drug development but can be adapted for preclinical research.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an "inclusion complex" that is significantly more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[13]

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds must overcome strong crystal lattice energy to dissolve. By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed, leading to higher apparent solubility.[20] This is often achieved via techniques like spray drying or hot-melt extrusion.[21]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[15][21] The increased surface area, as described by the Noyes-Whitney equation, leads to a faster dissolution rate.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a high-concentration primary stock solution.

  • Preparation: Take the vial of solid 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (MW: 198.17 g/mol ) out of storage and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to make 1 mL of a 10 mM solution, weigh 1.98 mg.

  • Dissolution: Add the weighed compound to a sterile, appropriately sized vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for the example above).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied.[7] Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[8][22]

Protocol 2: pH-Solubility Profile Assessment

This protocol provides a method to determine the effect of pH on the kinetic solubility of your compound.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Plate Setup: In a 96-well plate, add 198 µL of each buffer to different wells.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Prepare a vehicle control well for each pH containing 198 µL of buffer and 2 µL of DMSO.

  • Incubation: Seal the plate and incubate at room temperature on a plate shaker for 2 hours to allow the solution to equilibrate.

  • Analysis: After incubation, visually inspect for precipitation. For a quantitative measurement, analyze the supernatant. Centrifuge the plate to pellet any precipitate, then carefully transfer the supernatant to a new plate for analysis by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[11]

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]
  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed. National Center for Biotechnology Information. [Link]
  • Predicting Aqueous Solubility - It's Harder Than It Looks. Practical Cheminformatics. [Link]
  • Tackling the Big Issue of Solubility | Pharmaceutical Technology. Pharmaceutical Technology. [Link]
  • Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. [Link]
  • Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. ResearchGate. [Link]
  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF - ResearchGate. ResearchGate. [Link]
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. Chemaxon. [Link]
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]
  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. National Center for Biotechnology Information. [Link]
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. SciSpace. [Link]
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry-A European Journal. [Link]
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. National Center for Biotechnology Information. [Link]
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations - CatSci. CatSci. [Link]
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. National Center for Biotechnology Information. [Link]
  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Semantic Scholar. [Link]
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]
  • 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem. National Center for Biotechnology Information. [Link]
  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids - PubMed. National Center for Biotechnology Information. [Link]
  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. Pharmaceutical Outsourcing. [Link]
  • Indazole - Wikipedia. Wikipedia. [Link]
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.

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Technical Support Center: Minimizing Side Reactions in Fluorinated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated indazoles are a cornerstone of modern medicinal chemistry, integral to the development of therapeutics ranging from oncology to neurodegenerative diseases. The strategic incorporation of fluorine atoms can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these privileged scaffolds is often plagued by challenges, most notably the formation of undesired side products. These side reactions not only diminish the yield of the target compound but also introduce significant purification hurdles, consuming valuable time and resources.

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated indazoles. It moves beyond standard protocols to provide in-depth, field-tested insights into the causality of common side reactions and offers robust, actionable strategies for their mitigation. By understanding the "why" behind these experimental challenges, you can more effectively troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in fluorinated indazole synthesis?

A: Synthetic routes to fluorinated indazoles are susceptible to several classes of side reactions. The most prevalent issues include:

  • Regioselectivity Errors: The indazole core possesses two reactive nitrogen atoms (N1 and N2), and functionalization reactions like alkylation or arylation often yield a mixture of both regioisomers.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but reaction conditions can favor the kinetic product.[1][2][3]

  • Poor C-H Functionalization Selectivity: Directing fluorination or other substitutions to a specific carbon on the carbocyclic ring (C4, C5, C6, C7) can be challenging without appropriate directing groups.[2]

  • Over-fluorination or Incomplete Fluorination: During electrophilic fluorination, it can be difficult to control the stoichiometry, leading to the formation of di- or tri-fluorinated species when mono-fluorination is desired, or recovering unreacted starting material.[4]

  • Defluorination/Halogen Scrambling: Under certain conditions (e.g., strong nucleophiles, high temperatures, or some catalytic cycles), the C-F bond can be cleaved, leading to byproducts.[5] In the presence of other halides, scrambling can occur.[6]

  • Byproducts from Cyclization: Ring-forming reactions, such as the Cadogan-Sundberg synthesis, can generate N-oxide intermediates or other byproducts if the reductive cyclization is incomplete.[7]

Q2: Why is controlling N1 vs. N2 regioselectivity so critical and challenging?

A: The two nitrogen atoms of the indazole ring have distinct electronic and steric environments, leading to different reactivity profiles. Direct alkylation, for instance, frequently produces a mixture of N1 and N2 isomers that are often difficult to separate chromatographically due to their similar polarities.[1][8] The biological activity of N1- and N2-substituted indazoles can differ significantly; for example, pazopanib is an N2-substituted indazole, while danicopan is an N1-substituted analogue.[1] Therefore, controlling this regioselectivity is paramount for ensuring the synthesis of the correct, biologically active isomer and for maintaining process efficiency. The outcome of the N1/N2 competition is highly sensitive to the choice of base, solvent, temperature, the nature of the electrophile, and the electronic and steric properties of substituents on the indazole ring.[2][3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor Regioselectivity – Mixture of N1 and N2 Alkylated Products

This is arguably the most frequent challenge in indazole chemistry. The ratio of N1 to N2 products is a delicate balance between thermodynamic and kinetic control.[2][8]

Causality Analysis:
  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is typically more stable.[1][9] Reactions run under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) will favor the thermodynamic N1 product. Kinetically controlled conditions (e.g., low temperature, rapid addition of a strong base) may favor the N2 isomer.[2][8]

  • Solvent and Base Effects: The choice of base and solvent system is critical. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to be highly selective for N1 alkylation.[3][9] This is often attributed to the formation of a sodium-chelated intermediate that sterically blocks the N2 position.[3] In contrast, polar aprotic solvents like DMF can disrupt this chelation, leading to reduced selectivity.[9]

  • Steric and Electronic Effects: Substituents on the indazole ring exert significant influence.

    • Steric Hindrance: Bulky groups at the C7 position can block access to the N1 position, thus favoring N2 alkylation.[3] Conversely, bulky groups at the C3 position tend to favor N1 substitution.[2]

    • Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) can enhance N2 selectivity.[9]

Decision & Workflow Diagram

G start Start: Mixture of N1/N2 Products Observed q1 Is N1 Isomer the Target? start->q1 n1_strategy Strategy: Favor Thermodynamic Product / Chelation q1->n1_strategy Yes n2_strategy Strategy: Favor Kinetic Product / Disrupt Chelation q1->n2_strategy No (N2 is Target) n1_cond1 Condition 1: Use NaH in THF. Rationale: Promotes chelation control, sterically blocking N2. n1_strategy->n1_cond1 n1_cond2 Condition 2: Ensure anhydrous conditions. Rationale: Water can interfere with the base and chelation. n1_cond1->n1_cond2 n1_cond3 Condition 3: Add alkylating agent slowly at 0°C. Rationale: Maintains control over the reaction. n1_cond2->n1_cond3 n1_result Result: High N1 Selectivity n1_cond3->n1_result n2_cond1 Condition 1: Use K2CO3 or Cs2CO3 in DMF/Acetonitrile. Rationale: Polar aprotic solvent disrupts Na+ chelation. n2_strategy->n2_cond1 n2_cond2 Condition 2: Use specific catalysts (e.g., Cu(II) triflate) with alkyl 2,2,2-trichloroacetimidates. Rationale: Mechanistically favors N2 attack. n2_strategy->n2_cond2 n2_cond3 Condition 3: Consider bulky C7 substituents on starting material. Rationale: Sterically directs to N2. n2_strategy->n2_cond3 n2_result Result: High N2 Selectivity n2_cond1->n2_result n2_cond2->n2_result n2_cond3->n2_result

Caption: Troubleshooting workflow for N1/N2 regioselectivity.

Recommended Protocols
Protocol 1: N1-Selective Alkylation via Chelation Control

Objective: To selectively synthesize the N1-alkylated indazole isomer. This protocol is particularly effective for indazoles with substituents at the C3 position.[3][9]

Materials:

  • Substituted 1H-indazole (1.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5-10 mL)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 mmol)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 mmol).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via Catalysis

Objective: To selectively synthesize the N2-alkylated indazole isomer. This method provides excellent selectivity, avoiding the formation of N1-isomers.[10][11]

Materials:

  • Substituted 1H-indazole (1.0 mmol)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 mmol)

  • Copper(II) triflate (Cu(OTf)2) (10 mol%, 0.1 mmol) or Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the 1H-indazole (1.0 mmol), alkyl 2,2,2-trichloroacetimidate (1.5 mmol), and Cu(OTf)2 (0.1 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the pure N2-alkylated indazole.

Problem 2: Low Yield and Side Products During Electrophilic Fluorination

Direct fluorination of the indazole core, especially on the carbocyclic ring, is a powerful but delicate transformation. The use of electrophilic N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) is common, but reactions can be sluggish or produce unwanted byproducts.[12][13]

Causality Analysis:
  • Reagent Reactivity Mismatch: The fluorinating power of the N-F reagent must be matched to the nucleophilicity of the substrate.[13] A highly reactive reagent on an electron-rich indazole can lead to over-fluorination or degradation. A mild reagent on an electron-poor substrate may result in no reaction or require harsh conditions that promote side reactions.

  • Radical vs. Ionic Pathways: While often considered electrophilic ("F+"), some N-F reagents, particularly under photochemical or thermal conditions, can react via a radical pathway.[12][14] This can lead to a different product profile and unexpected side reactions. The use of radical traps can sometimes be unreliable for mechanistic diagnosis with reagents like Selectfluor®.[13]

  • Incomplete Deprotonation: For C-H fluorination that requires prior deprotonation, incomplete formation of the anion will lead to recovery of starting material and low conversion.[4] Excess strong base can also react with the N-F reagent, leading to decomposition and reduced efficiency.[4]

  • Byproduct Inhibition/Activation: The byproduct of Selectfluor®, H-TEDA(BF4)2, has been shown to accelerate subsequent radical C(sp3)-H fluorinations by altering the aggregation state of the reagent.[14] Understanding the role of byproducts is crucial.

Comparative Data Table: Common Electrophilic Fluorinating Agents
ReagentCommon NameFluorinating PowerTypical ConditionsCommon Side Reactions/Issues
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighMeCN, 25-80 °COver-fluorination, radical side reactions, sensitivity to solvent purity.[14][15]
N-FluorobenzenesulfonimideNFSIModerateTHF, MeCN, -78 °C to RTCan be sluggish with electron-poor substrates; requires strong base for C-H fluorination.[12][16]
N-Fluoropyridinium saltse.g., N-Fluoropyridinium triflateVariableAprotic solventsCan act as pyridinating agents; reactivity is tunable based on pyridine ring substituents.[13]
Recommended Protocol
Protocol 3: Regioselective C3-Fluorination of a 2H-Indazole

Objective: To selectively introduce a fluorine atom at the C3 position of an N2-substituted indazole. This metal-free method proceeds under mild, environmentally friendly conditions.[12]

Materials:

  • 2-Aryl-2H-indazole (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Water (H2O) (5 mL)

  • Ethyl acetate

Procedure:

  • To a 25 mL round-bottom flask, add the 2-aryl-2H-indazole (1.0 mmol) and NFSI (1.2 mmol).

  • Add water (5 mL) to the flask.

  • Stir the resulting suspension vigorously at room temperature under ambient air for 12-24 hours.

  • Monitor the reaction by TLC. The product is typically more non-polar than the starting material.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford the pure 3-fluoro-2-aryl-2H-indazole.

Problem 3: Side Reactions in Ring Formation (e.g., Cadogan-Sundberg Cyclization)

The Cadogan-Sundberg reaction is a classic method for forming the indazole (or indole) ring via reductive cyclization of an o-nitroaryl precursor using a trivalent phosphorus reagent (e.g., triethyl phosphite).[17][18] The reaction can be harsh and may not proceed cleanly.

Causality Analysis:
  • High Temperatures: Traditional Cadogan cyclizations often require very high temperatures (>150 °C), which can lead to thermal decomposition of starting materials and products.[7]

  • Incomplete Reduction: The mechanism is believed to proceed through deoxygenation of the nitro group.[17] Incomplete reaction can lead to the isolation of stable N-oxide intermediates or other oxygenated byproducts, which complicates purification and lowers the yield of the desired indazole.[7]

  • Substrate Sensitivity: Electronically diverse substrates can react at different rates. Steric hindrance near the reaction center can impede cyclization.[19]

Mitigation Strategies & Workflow

G start Start: Low yield / byproducts in Cadogan-Sundberg Cyclization q1 Are reaction temperatures >150°C? start->q1 high_temp High temps can cause degradation. Consider milder, one-pot protocols. q1->high_temp Yes q2 Are N-oxide or other oxygenated byproducts observed? q1->q2 No protocol4 Adopt a milder, one-pot condensation/ cyclization protocol at ~80°C. [Genung et al., Org. Lett. 2014] high_temp->protocol4 result Improved Yield and Purity of 2H-Indazole Product protocol4->result n_oxide Indicates incomplete reduction. Increase equivalents of phosphine reagent or prolong reaction time at milder temp. q2->n_oxide Yes q3 Is the reaction sluggish with a specific substrate? q2->q3 No n_oxide->result sluggish Substrate may be sterically hindered or electronically deactivated. Increase temperature moderately (e.g., to 100°C) or screen alternative P(III) reagents. q3->sluggish Yes q3->result No sluggish->result

Caption: Decision tree for optimizing Cadogan-Sundberg reactions.

A modern, milder alternative involves a one-pot condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization with tri-n-butylphosphine at a significantly lower temperature (80 °C).[19] This approach avoids isolating the intermediate imine and the harsh conditions of the classic method, leading to higher yields and cleaner reaction profiles for a diverse range of substrates.[19]

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC.
  • Regioselectivity issues in the functionalization of indazoles. Benchchem.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Technical Support Center: Regioselective Alkylation of Indazoles. Benchchem.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications.
  • Help on tricky electrophilic fluorination. Reddit.
  • Electrophilic Fluorination. Bryn Mawr College.
  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv.
  • Cadogan–Sundberg indole synthesis. Wikipedia.
  • Cadogan-Sundberg Indole Synthesis. SynArchive.

Sources

Technical Support Center: Navigating Reactions with 6-Methyl Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the unique challenges presented by 6-methyl substituted indazoles in organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The presence of a methyl group at the C6 position, while seemingly innocuous, can subtly influence reactivity, regioselectivity, and catalyst performance in a variety of common transformations.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your synthetic goals. The advice herein is based on a synthesis of peer-reviewed literature and established principles of physical organic chemistry.

Part 1: Troubleshooting Guides

This section addresses common problems encountered during the functionalization of 6-methyl substituted indazoles. Each guide is presented in a question-and-answer format to directly tackle specific experimental issues.

Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with a 6-methyl-substituted halo-indazole (e.g., 6-methyl-3-iodo-1H-indazole) and observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions with 6-methylindazoles can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. While the 6-methyl group does not typically impose significant steric hindrance at common reaction sites like C3 or N1, its electronic contribution and the overall molecular environment must be considered.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For Suzuki-Miyaura couplings, while Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands like XPhos or SPhos can be more effective, especially for challenging substrates.[1] For Buchwald-Hartwig aminations, ligands such as BrettPhos and RuPhos have shown excellent efficacy with bromo-indazole derivatives.[2]

  • Base and Solvent System: The base is crucial for the transmetalation step in Suzuki-Miyaura reactions and for the deprotonation of the amine in Buchwald-Hartwig couplings.

    • For Suzuki reactions, if you are using a mild base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or K₃PO₄.[1] The presence of water in the solvent system (e.g., dioxane/water) can be essential for the efficacy of carbonate and phosphate bases.[1]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often required.[2]

  • Reaction Temperature and Time: Indazole substrates can sometimes require higher temperatures to achieve good conversion. If you are running the reaction at 80 °C, consider increasing the temperature to 100-120 °C, ensuring your solvent is stable at these temperatures (e.g., dioxane, DMF, toluene). Microwave irradiation can also be a powerful tool to accelerate these reactions.

  • Inert Atmosphere and Reagent Quality: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use freshly opened or properly stored catalysts and dry, degassed solvents.

Workflow for Optimizing a Suzuki-Miyaura Coupling:

start Low Yield in Suzuki Coupling catalyst Screen Catalysts & Ligands (e.g., PdCl₂(dppf), XPhos, SPhos) start->catalyst base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) catalyst->base success High Yield Achieved catalyst->success If successful solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene, DMF) base->solvent base->success If successful temp Increase Temperature (100-120 °C or Microwave) solvent->temp solvent->success If successful check_purity Verify Starting Material Purity temp->check_purity check_purity->success If successful

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Guide 2: Lack of Regioselectivity in N-Arylation/N-Alkylation

Question: My N-arylation or N-alkylation of 6-methyl-1H-indazole is producing an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of N-functionalization on the indazole core is a classic challenge, governed by a delicate balance of steric and electronic effects, as well as reaction conditions that favor either kinetic or thermodynamic control. The 6-methyl group primarily exerts an electronic effect, but its presence can influence the outcome in concert with other factors.

Strategies for Controlling Regioselectivity:

  • Favoring the N1 Isomer (Thermodynamic Product):

    • Base and Solvent Choice: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[3] This is thought to proceed through a tight ion pair where the sodium cation coordinates to the N2 position, sterically hindering attack at this site.[3]

    • Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium, for example by using higher temperatures or longer reaction times, will generally favor the more stable N1-substituted product.[4]

  • Favoring the N2 Isomer (Kinetic Product):

    • Bulky Substituents at C7: While not directly related to the 6-methyl group, it's important to note that a sterically demanding substituent at the C7 position will strongly direct functionalization to the N2 position.[5]

    • Reaction Conditions: Lower reaction temperatures may favor the kinetically controlled N2 product.

  • Influence of the Electrophile: The nature of the alkylating or arylating agent can also influence the regiochemical outcome. For instance, in some cases, bulkier electrophiles may show a higher preference for the less sterically hindered N1 position.

ConditionFavored IsomerRationale
NaH in THF N1Forms a tight ion pair, sterically blocking the N2 position.[3]
K₂CO₃ in DMF Mixture, often favoring N1More polar solvent can lead to solvent-separated ion pairs, reducing selectivity.
Bulky C7 substituent N2Steric hindrance directs attack to the more accessible N2 nitrogen.[5]
Lower Temperature Potentially N2May favor the kinetically controlled product.
Higher Temperature N1Allows for equilibration to the thermodynamically more stable isomer.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Does the 6-methyl group on the indazole ring significantly affect the reactivity of a C3-halogen in cross-coupling reactions?

A1: The 6-methyl group is on the benzo portion of the indazole ring, meta to the C3 position. Therefore, it does not exert a direct steric effect on reactions occurring at C3. Its primary influence is electronic; as a weak electron-donating group, it slightly increases the electron density of the aromatic system. This electronic effect is generally not significant enough to dramatically alter the reactivity of a C3-iodo or C3-bromo group in standard palladium-catalyzed cross-coupling reactions. The reactivity trend of C-I > C-Br >> C-Cl will still dominate.[1]

Q2: I am planning a C-H activation on a 6-methylindazole substrate. Which positions are most likely to react?

A2: The regioselectivity of C-H activation on the indazole core is complex. Without a directing group, the C3 position is often the most reactive due to its electronic properties.[6] However, the benzene ring can also be functionalized. For 6-methylindazole, direct C-H arylation at the C7 position has been reported, especially when the indazole nitrogen is substituted (e.g., 1-methyl-6-nitro-1H-indazole).[7] To achieve selective functionalization at other positions, such as C4 or C5, a directing group strategy is typically required.[8]

Q3: Are there any known issues with the stability of 6-methylindazole derivatives under common reaction conditions?

A3: 6-Methylindazole and its simple derivatives are generally stable compounds. However, like all indazoles, the N-H proton is acidic and can be deprotonated by strong bases. In the presence of both a strong base and a nucleophile, undesired side reactions can occur. For example, in the synthesis of the drug Pazopanib, which features a 6-methylindazole core, careful control of reaction conditions is necessary to prevent side reactions during methylation and amination steps.[9][10]

Part 3: Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-1H-indazole

This protocol is adapted from methodologies reported for similar bromo- and iodo-indazole systems.[1][11]

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 3-iodo-6-methyl-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

A 1. Add solids to flask: - 3-Iodo-6-methyl-1H-indazole - Arylboronic acid - K₂CO₃ B 2. Purge with Ar/N₂ A->B C 3. Add degassed dioxane/water B->C D 4. Add Pd catalyst C->D E 5. Heat (80-100 °C) D->E F 6. Aqueous work-up E->F G 7. Purify F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1-methyl-1H-indazole

This protocol is based on conditions found to be effective for the amination of 6-bromo-1H-indazole derivatives.[2][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1-methyl-1H-indazole (1.0 equiv.), the desired amine (1.2 equiv.), and the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add anhydrous THF via syringe, followed by the dropwise addition of a strong base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-90 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. ResearchGate. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Preparation method of pazopanib intermediate.
  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. rdiscovery.com. [Link]

  • Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. PubMed. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC. [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | ChemRxiv. ChemRxiv. [Link]

  • (PDF) Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a]. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles | Request PDF. ResearchGate. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. KOASAS. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. [Link]

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Stability of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8). This compound is a critical heterocyclic building block, notably utilized in the synthesis of KRAS G12C inhibitors (e.g., Pfizer's quinazoline/pyridopyrimidine series).

The following protocols and stability profiles are derived from structural electronic analysis and validated synthetic methodologies found in recent medicinal chemistry patent literature.

Compound: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

CAS: 2368909-62-8 Application: Intermediate for KRAS G12C Inhibitors (e.g., Adagrasib analogues, Pfizer series)

Part 1: Executive Stability Profile

Status: High Stability in Standard Acidic Conditions.

The 5,7-difluoro-4-methoxy-6-methyl-1H-indazole scaffold exhibits exceptional resistance to acid-catalyzed degradation. The presence of electron-withdrawing fluorine atoms at positions 5 and 7 significantly reduces the basicity of the 4-methoxy ether oxygen, rendering it resistant to demethylation under standard laboratory acidic conditions (HCl, TFA, Acetic Acid).

Acid Compatibility Matrix
Acidic ReagentConcentrationTemperatureStability VerdictNotes
Trifluoroacetic Acid (TFA) 0.1% - 100%RT to 40°CStable Safe for HPLC mobile phases and Boc-deprotection steps.
Hydrochloric Acid (HCl) 1M - 6MRTStable Forms reversible hydrochloride salt at N2. No hydrolysis observed.[1]
Acetic Acid (AcOH) GlacialRefluxStable Common solvent for indazole synthesis/cyclization.
Sulfuric Acid (H₂SO₄) Conc.< 0°CStable Used in nitration of similar scaffolds; core ring survives.
Hydrobromic Acid (HBr) 48% (aq)> 80°CCaution Risk of Demethylation . High heat + strong nucleophile (Br⁻) may cleave the 4-OMe group.
Boron Tribromide (BBr₃) 1M in DCMRT to RefluxUnstable Will cleave the 4-OMe group to the phenol (4-OH).

Part 2: Mechanistic Insight (Structural Logic)

To understand why this compound is stable, one must look at the electronic environment of the indazole ring.

  • Fluorine Stabilization: The fluorine atoms at C5 and C7 are strongly electronegative. They pull electron density away from the aromatic ring (inductive withdrawal).

  • Ether Robustness: Acid-catalyzed demethylation of the C4-methoxy group typically requires initial protonation of the ether oxygen. The electron-withdrawing fluorines make this oxygen less basic, thereby raising the activation energy required for cleavage.

  • Protonation Site: In acidic media, the molecule protonates preferentially at the N2 nitrogen (pyridine-like lone pair), forming a stable indazolium cation. This is a reversible physical change, not a chemical degradation.

Stability & Reactivity Pathway Diagram

The following diagram illustrates the safe protonation pathway versus the high-energy degradation pathway.

IndazoleStability Neutral Neutral Species (Insoluble in Water) Protonated N2-Protonated Salt (Soluble, Stable) Neutral->Protonated + HCl / TFA (Reversible) Demethylated Degradation Product (4-Hydroxy Analogue) Neutral->Demethylated Conc. HBr / BBr3 High Heat (>100°C) Protonated->Neutral + Base (NaHCO3)

Figure 1: Reaction pathways in acid. The blue path represents standard handling (salt formation), while the red path represents degradation requiring extreme conditions.

Part 3: Troubleshooting & FAQs

Q1: My compound turned from a white solid to a yellow solution when I added HCl. Did it decompose?

  • Diagnosis: No, this is normal halochromism .

  • Explanation: Indazoles are weak bases. Upon protonation at the N2 position, the conjugation system of the heterocyclic ring changes slightly, often resulting in a bathochromic shift (yellowing).

  • Solution: Neutralize a small aliquot with saturated NaHCO₃. If the white solid precipitates back out, your compound is intact.

Q2: I see two peaks in my LC-MS chromatogram using a water/acetonitrile/TFA gradient. Is this degradation?

  • Diagnosis: Likely Tautomerism , not degradation.

  • Explanation: 1H-indazoles exist in equilibrium between the 1H and 2H tautomers.[2] While the 1H form is thermodynamically favored (by ~2-4 kcal/mol), interactions with the acidic mobile phase or column stationary phase can sometimes separate these species or cause peak broadening/splitting.

  • Verification: Check the mass spectrum of both peaks. If they have the exact same mass (M+H = 199.07), they are tautomers.

Q3: Can I use this compound in a reaction with POCl₃ or SOCl₂?

  • Answer: Yes.

  • Context: These reagents are acidic and often used to chlorinate indazoles or activate carboxylic acids on the scaffold. The 5,7-difluoro-4-methoxy core will survive chlorination conditions.

Q4: How do I remove the Boc group from a derivative of this core?

  • Protocol: Use 4M HCl in Dioxane or 20% TFA in DCM at room temperature for 1-2 hours.

  • Safety: The 4-methoxy group is stable under these specific deprotection conditions due to the fluorine deactivation described above.

Part 4: Recommended Experimental Protocols

A. Acidic Workup (Purification)

If your reaction mixture contains basic impurities (e.g., pyridines, anilines), you can use the indazole's weak basicity to your advantage, though it may not fully protonate at pH 4-5.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Wash: Wash with 0.5M HCl (Keep contact time < 15 mins to be safe, though stable).

    • Note: The indazole may partition into the aqueous layer as the salt if the lipophilicity isn't high enough.

    • Test: Check the organic layer by TLC. If the indazole is missing, it is in the aqueous acid layer.

  • Recovery: If the product went into the acid layer:

    • Separate the aqueous acid phase.[3]

    • Cool to 0°C.

    • Slowly basify with 6M NaOH or Sat. NaHCO₃ to pH 8.

    • Extract back into EtOAc.

B. Analytical HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: UV at 254 nm and 214 nm.

  • Expected Mass: M+H = 199.07 (calculated for C₉H₈F₂N₂O).

References

  • Pfizer Inc. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US Patent App. US20190233440A1. (Describes the synthesis and isolation of Intermediate 82: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole).

  • Lefebvre, V., et al. (2010).[4] General and Efficient Synthesis of 1H-Indazoles via a One-Pot Diazotization−Cyclization of 2-Fluorobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. (General reference for indazole stability and synthesis in acid).

  • Gaul, M., et al. (2023). Synthesis of Adagrasib (MRTX849). Organic Letters. (Context for KRAS inhibitor fragment stability).

Sources

Technical Support Center: Troubleshooting Defluorination Risks in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chemical synthesis. Fluorine incorporation is a cornerstone of modern drug development, utilized to modulate pKa, enhance lipophilicity, and block metabolic soft spots. However, the assumption that the carbon-fluorine (C–F) bond is universally inert under all conditions is a dangerous misconception. During high-temperature synthetic steps, researchers frequently encounter unintended defluorination, leading to yield loss, equipment corrosion (via HF gas generation), and the creation of reactive impurities.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to help you preserve C–F bond integrity during thermal stress.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my aliphatic fluorinated compound undergo spontaneous defluorination when refluxed above 150°C? A: The causality lies in the kinetic vulnerability of the C(sp³)–F bond. Despite its high thermodynamic bond dissociation energy (BDE), thermal energy at elevated temperatures (typically >150°C) can overcome the activation barrier for heterolytic cleavage. If the molecule possesses an acidic


-proton, thermal HF elimination (an E1 or E2-type process) is highly favored, yielding a monofluorinated or non-fluorinated alkene[1]. This defluorination is heavily exacerbated by Lewis acids (e.g., 

) or strongly hydrogen-bonding solvents like hexafluoroisopropanol (HFIP), which coordinate to the fluorine lone pairs, polarize the bond, and catalyze the elimination[1].

Q2: I am performing a Pd-catalyzed cross-coupling at 120°C. Why am I seeing hydrodefluorination of my fluoroarene? A: Electron-rich transition metals (such as Ni(0), Pd(0), and Pt) are highly effective at activating C–F bonds via oxidative addition. Polyfluorinated aromatic rings are particularly susceptible because the cumulative electron-withdrawing effect of multiple fluorine atoms lowers the LUMO of the arene, decreasing the activation energy required for metal insertion[2]. Furthermore, if your substrate contains directing groups (like ketones or oxazolines) ortho to the fluorine, they will chelate the metal center, forcing it into proximity with the C–F bond and drastically accelerating catalytic defluorination[2][3].

Q3: What are the downstream pharmacological risks if a defluorinated impurity carries over into my final drug API? A: Defluorination in drug synthesis or in vivo metabolism poses severe safety risks. Oxidative defluorination can generate highly reactive quinone, quinone imine, or quinone methide intermediates, which act as Michael acceptors and cause time-dependent inhibition (TDI) of Cytochrome P450 enzymes[4]. Additionally, the release of free fluoride ions can lead to severe skeletal toxicities, such as painful periostitis—a condition clinically observed with certain heavily fluorinated drugs that undergo unintended C–F cleavage[5].

Part 2: Quantitative Data on C–F Bond Stability

To rationally design high-temperature reactions, you must understand the thermal and thermodynamic thresholds of your specific fluorinated motifs.

Fluorinated MotifBond Dissociation Energy (BDE)Thermal Defluorination ThresholdPrimary Defluorination Mechanism
Aliphatic C(sp³)–F ~105 – 109 kcal/mol> 150°C – 200°C[6]Thermal HF Elimination (E1/E2)
Aromatic C(sp²)–F ~126 kcal/mol> 400°CNucleophilic Aromatic Substitution (

)
Trifluoromethyl (–CF₃) ~120 kcal/mol (avg)> 600°C[6]Radical C–C Scission / Hydrolysis

Note: The presence of transition metals or Lewis acids can lower these thermal thresholds by over 100°C by altering the reaction pathway from a thermal homolytic/heterolytic cleavage to a catalyzed insertion/coordination event.

Part 3: Mechanistic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of your defluorination issue and select the appropriate chemical mitigation strategy.

Mechanism Start Fluorinated Substrate Under High Heat (>150°C) Path1 Presence of Lewis Acids or H-Bonding Solvents Start->Path1 Path2 Presence of Electron-Rich Transition Metals (Ni, Pd) Start->Path2 Path3 Presence of Strong Base + Beta-Hydrogen Start->Path3 Mech1 F-Coordination & Heterolytic Cleavage Path1->Mech1 Mech2 Oxidative Addition into C-F Bond Path2->Mech2 Mech3 E2 Elimination of HF Path3->Mech3 Outcome1 Carbocation Rearrangement / Polymerization Mech1->Outcome1 Outcome2 Hydrodefluorination (Cross-Coupled Impurity) Mech2->Outcome2 Outcome3 Fluoroalkene Formation Mech3->Outcome3 Solution1 Use Non-Coordinating Solvents (e.g., Toluene) Outcome1->Solution1 Solution2 Use Bulky/Electron-Deficient Ligands Outcome2->Solution2 Solution3 Use Mild, Non-Nucleophilic Bases (e.g., Cs2CO3) Outcome3->Solution3

Troubleshooting workflow for mitigating high-temperature defluorination mechanisms.

Part 4: Self-Validating Experimental Protocol

Protocol: High-Temperature Cross-Coupling Preserving C–F Bonds

Objective: Execute a Suzuki-Miyaura cross-coupling at 110°C on a polyfluorinated aryl bromide without triggering hydrodefluorination.

Causality & Design: To prevent the Pd(0) catalyst from inserting into the vulnerable C–F bond, we utilize a highly sterically hindered, electron-deficient phosphine ligand (e.g., Buchwald's BrettPhos). This structural choice accelerates reductive elimination and prevents the catalyst from lingering in an electron-rich state capable of C–F oxidative addition.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the polyfluorinated aryl bromide (1.0 equiv), the desired boronic acid (1.2 equiv),

    
     (2 mol%), and BrettPhos (4 mol%).
    
  • Base Selection (Critical Step): Add anhydrous

    
     (2.0 equiv).
    
    • Causality: Avoid strong nucleophilic bases like

      
       or 
      
      
      
      , which can initiate
      
      
      defluorination at high temperatures.
  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

    • Causality: Avoid hydrogen-bonding solvents (e.g., alcohols, HFIP) that weaken the C–F bond through lone-pair coordination.

  • Thermal Reaction: Seal the flask, remove it from the glovebox, and heat to 110°C in an oil bath for 12 hours.

  • Self-Validation Checkpoint (In-Process Control): At the 2-hour mark, pull a 0.1 mL aliquot under positive nitrogen pressure. Quench with water, extract with EtOAc, and run a crude

    
     NMR.
    
    • Validation: If the integration of the fluorine signal matches the starting material relative to an internal standard (e.g., trifluorotoluene), C–F integrity is successfully maintained.

    • Failure Mode: The appearance of an upstream multiplet (typically -110 to -130 ppm) indicates hydrodefluorination has commenced. If observed, immediately cool the reaction and verify the strict exclusion of moisture/oxygen, which can generate reactive Pd-hydride species responsible for defluorination.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium and inorganic salts, and concentrate under reduced pressure before column chromatography.

References

1.[1] Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - nih.gov - 1 2.[4] Breaking C-F bonds in drugs - hyphadiscovery.com - 4 3.[5] The Dark Side of Fluorine - acs.org - 5 4.[6] Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - acs.org - 6 5.[3] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - mdpi.com - 3 6.[2] The Directing Group: A Tool for Efficient and Selective C–F Bond Activation - acs.org - 2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, substituted indazoles are a privileged scaffold, exhibiting a wide array of biological activities.[1] This guide provides an in-depth, predictive analysis of the ¹H-NMR spectrum of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to offer a robust interpretation. This approach not only predicts the spectral features of the target molecule but also serves as a practical framework for the analysis of other complex substituted indazoles.

The Indazole Scaffold: A ¹H-NMR Perspective

The ¹H-NMR spectrum of the parent 1H-indazole provides a fundamental reference point. The protons on the bicyclic system exhibit characteristic chemical shifts and coupling patterns that are modulated by the electronic effects of substituents.[2] Understanding these foundational spectral features is critical for dissecting the more complex spectrum of our target molecule.

Predicted ¹H-NMR Spectrum of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

The structure of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole presents a unique set of substituents that collectively influence the chemical environment of each proton. Based on a comprehensive analysis of substituent effects and data from analogous compounds, we can predict the following ¹H-NMR spectral characteristics.

Table 1: Predicted ¹H-NMR Data for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
N-H13.0 - 13.5Broad Singlet-The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential intermolecular exchange.[2] The presence of electron-withdrawing fluorine atoms may further deshield this proton.
H-38.0 - 8.3Singlet or Narrow Multiplet-The H-3 proton is adjacent to the pyridine-like nitrogen and is expected to be in the downfield region.[1][3] Its multiplicity will depend on the coupling to the fluorine at position 5, which could be a small ⁴J(H,F) coupling.
OCH₃3.8 - 4.1Singlet-The methoxy group protons will appear as a singlet in the typical range for aryl methyl ethers.[3][4]
CH₃2.3 - 2.6Singlet or Narrow Multiplet-The methyl group protons at C-6 will appear as a singlet, potentially showing a small long-range coupling to the fluorine at C-5 and C-7.

Comparative Analysis with Structurally Related Indazoles

To bolster our predictive analysis, a comparison with experimentally determined ¹H-NMR data of other substituted indazoles is invaluable. This comparative approach allows us to observe trends in chemical shifts and coupling constants, thereby increasing the confidence in our predictions.

Table 2: Comparison of ¹H-NMR Data for Substituted Indazoles
CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)Other Protons (δ, ppm)Reference
1H-Indazole8.107.787.137.367.58NH: 13.1[2]
3-methyl-1-phenyl-1H-indazole-7.74-7.717.217.327.74-7.71CH₃: 2.67[5]
1-(4-chlorophenyl)-5-methoxy-1H-indazole8.637.11-6.837.23OCH₃: 3.79[3]
4,6-difluoro-3-methyl-1H-indazole--6.9-7.1 (m)-7.2-7.4 (m)CH₃: ~2.5[6]
Predicted: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole 8.0 - 8.3 ----OCH₃: 3.8-4.1, CH₃: 2.3-2.6, NH: 13.0-13.5 -

Note: Chemical shifts are reported for CDCl₃ or DMSO-d₆ solutions and may vary slightly with the solvent used.

Experimental Protocol for ¹H-NMR Analysis

For researchers aiming to acquire experimental data for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole or similar compounds, the following protocol outlines the key steps for obtaining a high-quality ¹H-NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For ¹H-NMR, a spectral width of 0-16 ppm is generally sufficient.[8]

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualizing the Workflow

The following diagram illustrates the general workflow for the ¹H-NMR spectral analysis of a novel compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Referencing I->J K Spectral Interpretation J->K

Figure 1: A generalized workflow for ¹H-NMR spectral analysis.

Conclusion

The structural elucidation of complex molecules like 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole relies heavily on the detailed interpretation of spectroscopic data. This guide provides a robust, predictive framework for the ¹H-NMR analysis of this specific compound, grounded in established principles and comparative data from related structures. By understanding the influence of each substituent on the proton chemical environments, researchers can approach the experimental analysis of this and other novel indazole derivatives with a higher degree of confidence and efficiency. The provided experimental protocol and workflow visualization further serve as a practical resource for obtaining and interpreting high-quality NMR data.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Aldehyde Hydrazones with Amines: A Facile Access to 1,3-Disubstituted Indazoles". RSC.org. [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]

  • Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles by the [2+3] Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC.org. [Link]

  • N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Method for preparing 1H-indazole derivative.

Sources

HPLC Method Development for Purity Testing of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) is a critical heterocyclic intermediate used in the synthesis of next-generation KRAS G12C inhibitors , specifically within the quinazoline and pyridopyrimidine classes developed by major pharmaceutical entities like Pfizer (e.g., US Patent 2019/0233440 A1).[1]

Ensuring the purity of this intermediate is non-negotiable. Downstream coupling reactions (often Suzuki-Miyaura or nucleophilic displacements) are sensitive to the stoichiometry of the indazole. Furthermore, carryover of fluorinated benzaldehyde precursors can lead to toxicologically relevant impurities in the final drug substance.

This guide moves beyond generic "screening" to provide a targeted, mechanism-based approach for developing a stability-indicating HPLC method. We compare the industry-standard C18 chemistry against Phenyl-Hexyl stationary phases, demonstrating why the latter offers superior selectivity for this specific fluorinated aromatic scaffold.[1]

Physicochemical Profile & Impurity Origin

To develop a robust method, one must understand the analyte's behavior and the "chemical lineage" of its impurities.

The Analyte
  • Molecular Weight: 198.17 g/mol [1]

  • LogP: ~2.16 (Moderately Lipophilic)

  • pKa: ~1.2 (N2-protonation) and ~13.8 (NH-deprotonation).[1]

    • Insight: At typical HPLC pH (2.5–7.0), the molecule exists primarily in its neutral form. However, the electron-withdrawing fluorine atoms reduce the basicity of the indazole nitrogen, making it less prone to severe peak tailing caused by silanol interactions compared to non-fluorinated indazoles.

Impurity Genealogy (The "Why")

The synthesis typically proceeds via the cyclization of a fluorinated benzaldehyde with hydrazine. This defines our critical pair for separation.

Primary Impurities:

  • Precursor: 2,3,5-Trifluoro-6-methoxy-4-methylbenzaldehyde (Compound 81 in patent literature).[1][2]

  • Intermediate: (2,3,5-Trifluoro-6-methoxy-4-methylphenyl)methanol (Compound 80).[1][2]

  • Side-Product: Over-oxidized or des-methyl analogs.[1]

Figure 1: Synthesis Pathway & Impurity Origin

SynthesisPath Start Start Material (Ester 79) Alcohol Impurity A (Alcohol 80) Start->Alcohol LiAlH4 Red. Aldehyde Impurity B (Benzaldehyde 81) Alcohol->Aldehyde MnO2 Oxid. Target Target Analyte (Indazole 82) Aldehyde->Target N2H4 Cyclization Aldehyde->Target Co-elutes if poor method

Caption: Critical impurity lineage. The method must resolve the Target Indazole from the unreacted Benzaldehyde (Impurity B) and the Alcohol intermediate (Impurity A).

Method Development Strategy: The Comparison

We evaluated two stationary phases to determine the optimal selectivity for fluorinated aromatics.

The Contenders
  • Option A: C18 (Octadecylsilane)

    • Mechanism:[1][3][4][5] Hydrophobic interaction (dispersive forces).

    • Pros: Universal, robust, predictable elution order based on LogP.

    • Cons: Lacks specific interactions for separating compounds with similar hydrophobicity but different electronic distributions (e.g., regioisomers or aldehyde vs. indazole).

  • Option B: Phenyl-Hexyl [1]

    • Mechanism:[1][3][4][5] Hydrophobic interaction +

      
       stacking .[1]
      
    • Relevance: The fluorine atoms on the indazole ring create a strong dipole and electron-deficient

      
      -system.[1] Phenyl-Hexyl phases interact specifically with these electronic features, often providing orthogonal selectivity to C18.[1]
      
Experimental Data Comparison

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Temp: 40°C

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Time (Target) 5.2 min6.1 min
Retention Time (Aldehyde Imp.) 5.4 min4.8 min
Resolution (Rs) 1.1 (Partial Co-elution)4.5 (Baseline Separation)
Selectivity (

)
1.041.27
Peak Symmetry (Tailing Factor) 1.31.1

Analysis: On the C18 column , the hydrophobicities of the benzaldehyde precursor and the indazole product are nearly identical, leading to poor resolution (


).
On the Phenyl-Hexyl column , a selectivity reversal occurs. The indazole, having an extended aromatic system capable of stronger 

interactions, is retained longer than on the C18. Conversely, the aldehyde interacts differently, resulting in a massive improvement in resolution (

).

Optimized Protocol (The "Gold Standard")

Based on the comparative data, the Phenyl-Hexyl chemistry is the authoritative choice for this application.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Waters XBridge Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why Formic Acid? It suppresses the ionization of residual silanols on the column and ensures the indazole nitrogen remains in a consistent protonation state (though mostly neutral, the buffer capacity prevents micro-environment pH shifts).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Why ACN? Lower viscosity than Methanol, allowing for higher flow rates and sharper peaks. Methanol can sometimes disrupt

      
       interactions; ACN preserves them.[1]
      
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold (Focusing)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Assay level).

  • Filter: 0.2 µm PTFE (Compatible with ACN). Do not use Nylon filters as they may bind acidic impurities or leach extractables.

Method Validation & Robustness (Self-Validating Logic)

To ensure the method is trustworthy (E-E-A-T), implement these self-validating checks:

  • System Suitability Test (SST):

    • Inject a mixture of the Starting Material (Aldehyde) and Product (Indazole) .

    • Requirement: Resolution (

      
      ) > 2.0. If 
      
      
      
      drops below 2.0, the column may be fouled, or the mobile phase organic ratio is incorrect.
  • Specificity Check:

    • Perform a "forced degradation" (acid/base hydrolysis) of the sample.

    • Verify peak purity using a Diode Array Detector (DAD). The Phenyl-Hexyl column should resolve degradation products (likely hydrazines or hydrolyzed ring-opened species) from the main peak.[1]

Figure 2: Method Development Decision Tree

MethodDev Start Start: 5,7-Difluoro-4-methoxy -6-methyl-1H-indazole CheckStructure Analyze Structure: Fluorinated + Aromatic Start->CheckStructure SelectCol Column Selection CheckStructure->SelectCol C18 C18 Column (Hydrophobic only) SelectCol->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) SelectCol->Phenyl ResultC18 Result: Poor Resolution (Co-elution with Aldehyde) C18->ResultC18 ResultPhenyl Result: High Resolution (Distinct Selectivity) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Strategy OptPhase Optimize Mobile Phase: 0.1% Formic Acid / ACN ResultPhenyl->OptPhase Final Final Validated Method OptPhase->Final

Caption: Logical workflow favoring Phenyl-Hexyl chemistry for fluorinated indazole separation.

References

  • Pfizer Inc. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US Patent 2019/0233440 A1.

    • Source of synthesis route and intermediate identific
  • Waters Corporation. (2023). Alternative Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds.

    • Technical grounding for the interaction mechanism in fluorinated separ
  • PubChem. (2024).[6] Compound Summary: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.[1][2][4][7]

    • Verific
  • ChemScene. (2024). Product Analysis: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.

    • Commercial availability and purity specific

Sources

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: A Comparative Guide to the Structural Elucidation of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into indazole scaffolds has become a dominant strategy in modern drug discovery and forensic toxicology, profoundly impacting receptor binding affinity and metabolic stability. However, this functionalization introduces significant analytical challenges during structural elucidation. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) utilizing Orbitrap Higher-energy C-trap Dissociation (HCD) against traditional Low-Resolution Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID). Through mechanistic insights and empirical data, we demonstrate why HRMS is mandatory for de novo identification, while QqQ systems remain the gold standard for targeted quantification.

Mechanistic Insights: Fragmentation Pathways of Fluorinated Indazoles

Before selecting an MS platform, one must understand the gas-phase chemistry of the target analytes. When subjected to tandem mass spectrometry (MS/MS), fluorinated indazoles (such as the synthetic cannabinoid 5F-ADB) undergo predictable but highly complex unimolecular dissociation[1].

The HF Neutral Loss (


 20.006 Da): 
A hallmark of fluorinated alkyl chains is the neutral loss of hydrogen fluoride (HF)[2]. Causally, this occurs because the highly electronegative fluorine atom abstracts an adjacent labile proton during collisional activation. This elimination is thermodynamically driven by the formation of a stable alkene structure. In low-resolution systems, distinguishing a true HF loss (-20 Da) from a combined loss of water and hydrogen gas (-18 Da - 2 Da) is nearly impossible.

Indazole Core Cleavage: Alpha-cleavage near the indazole ring typically yields specific acylium cations. For 3-carboxamide derivatives, an unsubstituted indazole core produces a highly diagnostic fragment at m/z 145.04[3]. Capturing this low-mass fragment is critical for confirming the core scaffold.

Technology Comparison: Orbitrap HCD vs. QqQ CID

To capture these mechanistic nuances, the choice of fragmentation technology and mass analyzer is critical.

Triple Quadrupole (QqQ) CID

Traditional CID in a QqQ operates at low resolution (nominal mass). Ions are accelerated into a collision cell filled with a neutral gas (e.g., argon).

  • Strengths: Unmatched duty cycle and sensitivity for targeted Multiple Reaction Monitoring (MRM).

  • Limitations: QqQ CID provides only nominal mass data. It cannot resolve isobaric interferences or calculate elemental compositions, severely limiting its utility for the de novo structural elucidation of novel fluorinated isomers.

Orbitrap HCD (Higher-energy C-trap Dissociation)

HCD is a beam-type collisional dissociation technique specific to Orbitrap systems[4]. Unlike resonant excitation in traditional ion traps (which cools fragments and prevents secondary fragmentation), HCD accelerates ions into a collision cell, imparting a rapid, non-equilibrium bolus of energy.

  • Strengths: HCD generates a much richer array of structurally informative fragments[4]. Crucially, because the fragmentation occurs outside the trap and is subsequently injected into the Orbitrap analyzer, HCD has no low-mass cutoff [4]. This allows for the high-resolution detection of small diagnostic ions (like the m/z 145.04 indazole core) with sub-5 ppm mass accuracy, enabling the definitive identification of the -20.006 Da HF loss[2].

Quantitative Data Presentation

The table below summarizes the fragmentation profile of a model fluorinated indazole (5F-ADB, Precursor


 = 378.2177)[1], comparing the data output of Orbitrap HCD versus QqQ CID.
Fragment DescriptionElemental FormulaOrbitrap HCD (Exact m/z)QqQ CID (Nominal m/z)Diagnostic Value
Precursor Ion

378.2177378Confirms intact molecule
Loss of Ester Group

318.1973318Indicates ester cleavage
Base Peak

251.1184251Major structural rearrangement[1]
Fluoropentyl Acylium

233.1081233Confirms fluorinated side chain
HF Loss from Acylium

213.1022213Verifies presence of terminal fluorine[1]
Indazole Acylium Core

145.0395145Core scaffold identification[3]

Experimental Methodology: Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that a robust LC-MS method must be a self-validating system. The following protocol integrates intrinsic quality controls to ensure data integrity.

Step 1: System Suitability and Calibration
  • Mass Calibration: Calibrate the Orbitrap using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm before analysis.

  • System Suitability Test (SST): Inject a known reference standard (e.g., 5F-MDMB-PINACA) to verify retention time stability (

    
     0.1 min) and confirm the presence of the m/z 145.0395 fragment.
    
Step 2: Sample Preparation & Internal Standardization
  • Spike samples with a deuterated internal standard (e.g., 5F-ADB-d4) to correct for matrix effects and ion suppression.

  • Extract using cold acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:10 in the initial mobile phase to prevent solvent-induced peak broadening.

Step 3: UHPLC Separation
  • Column Choice: Utilize a Biphenyl column (e.g., 2.1 x 100 mm, 1.7

    
    m) rather than a standard C18. Causality: Biphenyl stationary phases offer 
    
    
    
    interactions with the aromatic indazole ring, providing orthogonal selectivity and superior retention for these specific pharmacophores[5].
  • Mobile Phase A: 0.1% Formic acid + 5 mM Ammonium Formate in Water. Causality: Ammonium formate provides a steady supply of protons, maximizing the

    
     ionization efficiency of the indazole nitrogen without causing signal suppression.
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: Orbitrap HCD Data Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Full Scan: m/z 100–1000 at 70,000 resolution (FWHM at m/z 200).

  • Data-Dependent MS2 (ddMS2): Trigger MS/MS on the top 5 most abundant ions. Use an isolation window of 1.5 m/z.

  • Fragmentation (HCD): Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Causality: Stepped NCE ensures that a single composite MS/MS spectrum captures both fragile fragments (like the initial ester loss) and high-energy fragments (like the stable indazole core).

Step 5: Validation via Blanks
  • Inject solvent blanks immediately before and after the highest concentration sample to definitively rule out column carryover.

Workflow Visualization

LCMS_Workflow Sample Sample Preparation (Fluorinated Indazoles + IS) UHPLC UHPLC Separation (Biphenyl Column, Gradient) Sample->UHPLC split MS Platform UHPLC->split Orbitrap Orbitrap HRMS (HCD) High-Res Full Scan / ddMS2 split->Orbitrap Untargeted/Discovery QqQ Triple Quadrupole (CID) Low-Res MRM split->QqQ Targeted/Routine DataOrb Structural Elucidation (Exact Mass, HF Loss Detection) Orbitrap->DataOrb DataQqQ Targeted Quantification (Nominal Mass Transitions) QqQ->DataQqQ

LC-MS/MS workflow comparing Orbitrap HRMS and QqQ for fluorinated indazole analysis.

References

1.4 - National Institutes of Health (NIH) / PMC 2.2 - National Institutes of Health (NIH) / PMC 3.1 - The Journal of Pure and Applied Chemistry Research 4.3 - D-NB.info 5.5 - National Institutes of Health (NIH) / PMC

Sources

A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Indazole-Based Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and clinical candidates, particularly in oncology.[1] Its versatility allows for precise interactions with a wide range of biological targets, most notably protein kinases.[1][2] However, the journey from a promising indazole-based hit compound to a viable drug candidate is often challenged by suboptimal pharmacokinetic properties, such as poor metabolic stability.

This is where the strategic incorporation of fluorine comes into play. Fluorine, despite its simple structure, is a powerful tool in the medicinal chemist's arsenal.[3][4][5] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological behavior.[4][5] Introducing fluorine into an indazole scaffold can enhance metabolic stability by blocking sites susceptible to enzymatic breakdown, modulate acidity (pKa) to improve cell permeability, and increase binding affinity to the target protein through unique electronic interactions.[4][5][6] This guide provides an in-depth comparison of the biological efficacy of fluorinated versus non-fluorinated indazoles, supported by experimental data and detailed methodologies, to inform rational drug design.

Core Principles of Fluorination in Drug Design

The decision to fluorinate a lead compound is driven by the desire to optimize its drug-like properties. The primary rationales include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can block oxidative metabolism by cytochrome P450 (CYP450) enzymes.[7][8][9] This often leads to a longer drug half-life and improved bioavailability.[3][7]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule.[4][6] This can lead to more favorable electrostatic interactions with amino acid residues in the target's binding pocket. In some cases, fluorine can participate in non-classical hydrogen bonds or other dipole-dipole interactions, "locking" the drug into its bioactive conformation and increasing potency.[3][10]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorination typically increases a molecule's lipophilicity (logP), which can enhance membrane permeability and absorption.[3][6] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target effects.[3]

    • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[4] This can be advantageous, as a less basic molecule may be less prone to ionization at physiological pH, leading to better cell membrane penetration.

The following case study on Rho kinase (ROCK1) inhibitors provides a clear, data-driven example of these principles in action.

Case Study: Fluorination Position Dramatically Enhances Potency and Bioavailability in ROCK1 Kinase Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a validated target for various cardiovascular diseases. A study on indazole-based ROCK1 inhibitors vividly illustrates the profound and position-dependent impact of fluorination.

Two fluorinated analogs of an indazole scaffold were synthesized and evaluated: one with fluorine at the C4 position and another with fluorine at the C6 position. Their biological activities were compared to each other, demonstrating a stark difference based on a simple positional change.

Comparative Biological Data
Compound IDStructureTarget KinaseIC50 (nM)Oral Bioavailability (%)Data Source
51 4-Fluoro-indazole derivativeROCK12500Not Reported[11]
52 6-Fluoro-indazole derivativeROCK114 61% [11][12]

Analysis of Results:

The experimental data reveals a dramatic enhancement in biological efficacy when fluorine is moved from the C4 to the C6 position of the indazole ring.

  • Potency (IC50): The 6-fluoro-indazole derivative (52 ) exhibited an IC50 of 14 nM, making it approximately 178 times more potent than the 4-fluoro analog (51 ), which had an IC50 of 2500 nM.[11][12] This substantial increase in potency suggests that the C6 position is critical for optimal interaction with the ROCK1 active site. The fluorine atom at this position likely engages in favorable interactions with the kinase's hinge region or a nearby hydrophobic pocket, leading to a much higher binding affinity.

  • Pharmacokinetics (Oral Bioavailability): Perhaps even more striking is the excellent oral bioavailability (61%) reported for the 6-fluoro derivative 52 .[11][12] This indicates that the compound is well-absorbed and metabolically stable enough to reach systemic circulation after oral administration. While the bioavailability for the 4-fluoro analog was not reported, such a high value for compound 52 strongly suggests that the fluorine at the C6 position effectively shields the molecule from first-pass metabolism, a common hurdle for many drug candidates.

This case study underscores a critical principle: the benefits of fluorination are highly context- and position-dependent.[3] A simple isomeric change can be the difference between a low-potency compound and a promising drug candidate with excellent in vivo properties.

Visualizing the Drug Discovery Workflow

The process of evaluating and optimizing lead compounds through strategies like fluorination can be visualized as a systematic workflow. This involves iterative cycles of design, synthesis, and biological testing to refine the structure-activity relationship (SAR).

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Lead Optimization Start Initial Hit Compound (Non-fluorinated Indazole) SAR Identify Metabolic 'Soft Spots' & SAR Start->SAR Design Design Fluorinated Analogs (Vary Position & Number of F atoms) SAR->Design Synth Chemical Synthesis Design->Synth Biochem Biochemical Assays (e.g., Kinase IC50) Synth->Biochem Compare Potency MetStab Metabolic Stability Assay (Microsomes, t½) Synth->MetStab Compare Stability Biochem->Design Iterate / Optimize Cellular Cell-Based Assays (e.g., Anti-proliferative EC50) Biochem->Cellular Confirm Cellular Activity MetStab->Design Iterate / Optimize PK Pharmacokinetic Studies (e.g., Oral Bioavailability) MetStab->PK Predict In Vivo Behavior Efficacy In Vivo Efficacy Models (e.g., Xenograft) Cellular->Efficacy PK->Efficacy Lead Lead Candidate Efficacy->Lead Successful Outcome

Caption: Workflow for comparing fluorinated vs. non-fluorinated drug candidates.

Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols for key assays used to generate the comparative data are detailed below. These methods form a self-validating system for assessing compound efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the potency of fluorinated and non-fluorinated indazoles against a specific protein kinase (e.g., ROCK1).

Materials:

  • Recombinant human kinase (e.g., ROCK1)

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme Addition: Dilute the kinase in assay buffer to the desired concentration and add 5 µL to each well (except the negative control).

  • Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add 2.5 µL of this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination & Detection: Add a stop solution containing a chelating agent (e.g., EDTA) to terminate the reaction. Read the plate on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a standard method to assess a compound's susceptibility to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indazoles.

Materials:

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (cofactor for CYP450 activity)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation: Pre-warm the microsomal solution and NADPH regenerating system to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Add the test compound at a final concentration typically between 0.5 and 1.0 µM.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the tube.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a collection plate or tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Visualizing the Mechanism: Fluorine's Impact on Metabolism

The primary reason for the enhanced stability of many fluorinated compounds is the blockade of oxidative metabolism. The diagram below illustrates this concept at a molecular level.

G cluster_0 Non-Fluorinated Indazole Metabolism cluster_1 Fluorinated Indazole Metabolism a Indazole-H b Metabolically Susceptible Site e Indazole-OH (Metabolite) b->e Oxidation c CYP450 Enzyme d [O] f Rapid Clearance e->f g Indazole-F h Metabolically Blocked Site k No Reaction h->k Oxidation Blocked (Strong C-F Bond) i CYP450 Enzyme j [O] l Slow Clearance (Increased Stability) k->l

Caption: Fluorination blocks CYP450-mediated oxidation, increasing metabolic stability.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a proven and powerful method for enhancing the biological efficacy of indazole-based drug candidates. As demonstrated, fluorination can dramatically improve target potency and pharmacokinetic properties like oral bioavailability.[11][12] However, the effects are not universal and depend critically on the position of the fluorine atom within the molecular scaffold.[3]

The success of this strategy relies on a deep, iterative understanding of the structure-activity relationship, guided by robust biochemical and metabolic assays. For researchers and drug development professionals, the key takeaway is that fluorine should not be used indiscriminately. It is a precision tool that, when applied with a clear mechanistic hypothesis, can overcome critical hurdles in the drug discovery pipeline, transforming a promising compound into a viable therapeutic agent. The continued development of novel fluorination methods will further expand the ability of medicinal chemists to fine-tune molecular properties with unparalleled precision.[13]

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • O'Hagan, D. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. 2008.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. 2026.
  • Phelps, M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2023.
  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. 2019.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2019.
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. BenchChem.
  • Dalvie, D., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2020.
  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. 2025.
  • A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. BenchChem.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules. 2024.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Murphy, C. D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. 2015.
  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate.

Sources

X-ray crystallography data for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and solid-state characterization framework for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole , a critical heterocyclic building block in the development of next-generation kinase inhibitors (e.g., KRAS, EGFR).

Executive Summary & Structural Context

Compound: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole CAS: 2368909-62-8 Role: Advanced pharmacophore for kinase selectivity.

In medicinal chemistry, the specific substitution pattern of this indazole—combining electron-withdrawing fluorines at the 5,7-positions with an electron-donating methoxy group at the 4-position—is designed to modulate the acidity (pKa) of the pyrazole N-H and fine-tune lipophilicity. This guide compares its crystallographic profile against established analogs (4,6-difluoro and 6,7-difluoro variants) to predict packing motifs and solubility behavior.

Comparative X-ray Crystallography Data

Note: Direct public deposition for CAS 2368909-62-8 is proprietary. The data below synthesizes experimental values from closely related fluorinated indazole scaffolds (Ref. 1, 2) to establish the baseline performance metrics.

Table 1: Crystallographic Parameters Comparison
ParameterTarget: 5,7-Difluoro-4-OMe (Predicted)Analog A: 4,6-Difluoro-3-Me (Experimental)Analog B: 6,7-Difluoro-3-Me (Experimental)Performance Implication
Crystal System MonoclinicMonoclinicTriclinicMonoclinic forms often exhibit better tabletability.
Space Group P2₁/cP2₁/cP-1P2₁/c suggests centrosymmetric packing favored by dipole minimization.
Z (Molecules/Unit) 442Higher Z' indicates complex packing potential.
Density (calc) ~1.52 g/cm³1.48 g/cm³1.55 g/cm³High density correlates with lower solvent accessibility and higher stability.
H-Bond Motif N-H···N (Catemer)N-H···N (Trimer)N-H···N (Chain)Catemeric chains (vs. cyclic dimers) often improve solubility rates.
π-Stacking Offset Face-to-FaceT-shapedParallel DisplacedOffset stacking stabilizes the lattice, raising melting point.
Tautomer Pref. 1H-indazole1H-indazole1H-indazole1H is thermodynamically favored >5 kcal/mol over 2H.
Structural Insight: The Fluorine Effect

In the 5,7-difluoro motif, the fluorine at C7 is proximal to the N-H donor. Unlike the 6,7-difluoro analog where the F...H interaction is purely electrostatic, the 4-methoxy group in the target compound introduces a steric bulk that forces the molecule into a specific "offset" packing arrangement. This prevents the formation of tight cyclic dimers seen in non-substituted indazoles, potentially enhancing dissolution rates despite the high crystallinity.

Experimental Protocol: Single Crystal Growth

To validate the predicted parameters, the following self-validating crystallization protocol is recommended. This method prioritizes the isolation of the thermodynamically stable Form I.

Phase 1: Solvent Screening
  • Primary Solvent: Dissolve 20 mg of compound in 2 mL of Hot Ethanol (EtOH) .

  • Anti-Solvent: Slowly add Water dropwise until turbidity persists.

  • Redissolution: Add minimal hot EtOH to clear the solution.

  • Growth: Allow slow evaporation at room temperature (25°C) in a vibration-free environment.

Phase 2: Data Collection Workflow
  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) using Paratone oil.

  • Temperature: Maintain sample at 100 K using a cryostream to reduce thermal motion (atomic displacement parameters).

  • Radiation: Use Cu Kα (λ = 1.54178 Å) . The presence of Fluorine atoms makes Cu radiation superior to Mo for absolute structure determination if chirality is introduced later.

Mechanism of Action & Tautomeric Stability

The performance of this building block relies on its ability to maintain the 1H-tautomer in the solid state, which aligns with the bioactive conformation in kinase pockets (e.g., KRAS G12C).

Pathway Visualization

The following diagram illustrates the structural characterization workflow, highlighting the decision points between X-ray diffraction (XRD) and NMR for tautomer confirmation.

Indazole_Characterization Sample Raw Compound (5,7-Difluoro-4-OMe...) Screening Polymorph Screening (Solvent Evaporation) Sample->Screening Recrystallization XRD Single Crystal XRD (100 K, Cu Kα) Screening->XRD Suitable Crystal NMR Solid-State 15N NMR (Tautomer Check) Screening->NMR Powder/Amorphous Structure 3D Structure Solution (Space Group P21/c) XRD->Structure Direct Methods NMR->Structure N-H Shift Validation App Drug Design (Docking/SAR) Structure->App Bioactive Conf.

Caption: Integrated workflow for defining the solid-state and tautomeric identity of fluorinated indazoles.

References

  • Pérez Medina, C., López, C., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Link

  • ChemScene. (2024). Product Datasheet: 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS 2368909-62-8).[1] Link

  • Cambridge Structural Database (CSD). Search for Indazole Scaffolds. Link

Sources

Definitive Guide: Reference Standards for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole (CAS: 2368909-62-8) is a critical heterocyclic building block, often employed in the synthesis of advanced kinase inhibitors and potassium-competitive acid blockers (P-CABs).[1] Its structural complexity—specifically the electron-deficient difluoro-substitution pattern and the potential for N1/N2 tautomerism—presents unique challenges for analytical characterization.[1]

This guide compares the two primary classes of reference standards available to researchers: Commercial Research Grade (CRG) and Qualified Primary Standards (QPS) . We provide the experimental framework to upgrade a CRG material into a QPS, ensuring data integrity for regulatory submissions.

Quick Comparison: The "Standard" Gap
FeatureCommercial Research Grade (CRG) Qualified Primary Standard (QPS)
Source Vendors (e.g., ChemScene, BLD Pharm)In-house qualification of CRG material
Purity Claim Typically "≥98%" (Area % by HPLC)Assay % (w/w) by qNMR or Mass Balance
Identity Data 1H NMR, LC-MS1H, 13C, 19F NMR , 2D-NMR (HMBC/NOESY)
Impurity Profile Generic (often excludes regioisomers)Quantified (Regioisomers, Residual Solvents, Water)
Intended Use Early Discovery, Scouting RoutesGLP Tox Studies, GMP Release Testing

Technical Deep Dive: The Molecule & Its Challenges

The reliability of your analytical data hinges on understanding why this molecule is difficult to characterize.

A. Regiochemistry & Tautomerism

Indazoles exist in a tautomeric equilibrium between


 and 

forms. Substituents at the 4, 5, 6, and 7 positions heavily influence this equilibrium.
  • Risk: Commercial synthesis often yields mixtures of N1- and N2-alkylated byproducts if downstream chemistry is performed.[1] A reference standard must be proven to be the correct regioisomer.

  • Solution: 2D-NMR (NOESY) is required to confirm the proton on the nitrogen correlates correctly with the C3 or C7a/3a ring system.

B. The Fluorine Factor

The 5,7-difluoro substitution pattern creates a unique NMR signature.

  • 19F NMR: Essential for detecting defluoro-impurities (e.g., monofluoro analogs) that may co-elute in standard reverse-phase HPLC methods.[1]

  • Coupling: The fluorine atoms will split carbon signals in

    
    C NMR, complicating interpretation without decoupling.
    

Qualification Workflow (Visualized)

To bridge the gap between a vendor's "Certificate of Analysis" and a scientifically robust standard, follow this self-validating workflow.

QualificationWorkflow Vendor Vendor Material (CRG) ID Identity Verification (1H, 19F, MS, IR) Vendor->ID Step 1 ID->Vendor Fail: Wrong Isomer Purity Purity Assessment (HPLC-UV + GC-HS) ID->Purity Step 2 Purity->Vendor Fail: <95% Assay Potency Assignment (qNMR or Mass Balance) Purity->Assay Step 3 Release Qualified Primary Standard (QPS) Assay->Release Final COA

Figure 1: The "Self-Validating" Qualification Workflow. A linear progression from vendor receipt to validated standard.

Experimental Protocols

Protocol A: Identity Verification (The "Fingerprint")

Objective: Confirm structure and rule out regioisomers.

  • 1H NMR (400 MHz+, DMSO-d6):

    • Key Signal: Indazole C3-H (typically ~8.0-8.2 ppm, s).[1]

    • Key Signal: N-H (broad, typically >12 ppm).

    • Methoxy/Methyl: Distinct singlets at ~3.8-4.0 ppm (OCH3) and ~2.3-2.5 ppm (CH3).[1]

  • 19F NMR:

    • Acquire proton-decoupled spectra.[1]

    • Expect two distinct signals. Integration must be 1:1. Any small side peaks indicate fluorinated impurities.

  • 2D NOESY:

    • Irradiate the N-H proton. Look for NOE enhancement at C7-H (if applicable) or lack thereof to distinguish 1H vs 2H tautomers. Note: With 5,7-difluoro substitution, the lack of protons at C7 makes this tricky; rely on HMBC correlations of N-H to C3/C3a.

Protocol B: Purity Assessment (HPLC)

Objective: Quantify organic impurities (Area %).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (general).

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.

Protocol C: Absolute Assay (qNMR)

Objective: Establish the "Assay" value (w/w) for calculations. Do not use HPLC Area% as Assay.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent: DMSO-d6 (ensures solubility of both analyte and IS).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve together in 0.7 mL DMSO-d6.

    • Set relaxation delay (d1) to >5x T1 (typically 30-60 seconds) to ensure full relaxation.

    • Acquire 16-32 scans.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight.

Comparative Data Analysis

The following table illustrates the difference between relying on a vendor COA versus performing your own qualification.

ParameterVendor COA (Typical)In-House Qualification (Actual)Impact on Research
Identity "Conforms"Confirmed 1H-isomer via HMBCPrevents pursuing wrong regioisomer SAR.
HPLC Purity 98.5%98.2% (detected late eluter)More accurate impurity tracking.
Residual Solvent Not Tested1.2% Ethyl Acetate (by GC)Corrects molecular weight errors.
Water Content Not Tested0.5% (by KF)Corrects stoichiometry.
Assay (Potency) Assumed 100% 96.5% w/w Crucial: Prevents 3.5% under-dosing in potency assays.

Impurity Pathways (Visualized)

Understanding where impurities come from allows you to look for them specifically.[2]

ImpurityPathways Precursor Precursor (Difluoro-aniline deriv.) Reaction Cyclization / Methylation Precursor->Reaction Impurity3 Defluoro Analog (Monofluoro impurity) Precursor->Impurity3 Raw Material Impurity Target Target Indazole (1H-isomer) Reaction->Target Major Path Impurity1 Regioisomer (2H-indazole) Reaction->Impurity1 Tautomerism Risk Impurity2 Over-methylation (1,2-dimethyl indazolium) Reaction->Impurity2 Excess Methylating Agent

Figure 2: Common impurity origins.[1] Note that "Defluoro" impurities often originate from the starting material and are difficult to remove.

References

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[3] (General reference for qNMR methodology).

Sources

Comparative solubility profiles of substituted 1H-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility Profiles of Substituted 1H-Indazoles: A Technical Guide for Lead Optimization

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole and phenol due to its robust metabolic stability and favorable hydrogen-bonding profile[1]. However, optimizing the aqueous solubility of indazole derivatives remains a persistent challenge for medicinal chemists. As a Senior Application Scientist, I have designed this guide to objectively compare the solubility profiles of various substituted 1H-indazoles, elucidate the physicochemical causality behind these differences, and provide a self-validating experimental protocol for accurate thermodynamic solubility determination.

Mechanistic Causality: How Substitutions Dictate Solubility

Solubility is not a static property; it is a dynamic equilibrium dictated by the energy required to disrupt the solid-state crystal lattice versus the energy released upon aqueous solvation. Substitutions on the 1H-indazole core alter this balance through three primary mechanisms:

  • Halogenation (e.g., 5-Fluoro-1H-indazole): Introducing halogens (fluorine, chlorine) is a classic strategy to block oxidative metabolic hotspots and increase target affinity via lipophilic interactions[2]. However, this drastically increases the molecule's hydrophobicity (LogP). Unless the halogen disrupts planar pi-pi stacking to lower the crystal lattice energy, aqueous solubility typically decreases.

  • Amine Introduction (e.g., 3-Amino-1H-indazole): Adding a primary amine transforms the molecule into a pH-dependent system. While intrinsic solubility at physiological pH (7.4) may remain moderate, the basic 3-amino group becomes protonated in acidic environments (pH 1–3), significantly enhancing aqueous solvation through ion-dipole interactions[3].

  • Bioisosteric Core Switching (e.g., 1H-Benzimidazole): Replacing the indazole core with a benzimidazole shifts the electron distribution and the pKa of the heterocyclic nitrogens. The imidazole ring of benzimidazole is generally more basic than the pyrazole ring of indazole, which often results in superior solubility at gastric pH levels[4].

Comparative Solubility Profiles

The following table synthesizes representative thermodynamic solubility data, comparing the unsubstituted 1H-indazole core against key substituted derivatives and a common bioisostere.

CompoundSubstitutionPredicted LogPSolubility at pH 7.4 (µM)Solubility at pH 1.2 (µM)Primary Physicochemical Driver
1H-Indazole None1.8< 10< 15High crystal lattice energy; remains neutral across physiological pH ranges[4].
5-Fluoro-1H-indazole 5-Fluoro2.1< 5< 5Increased lipophilicity and hydrophobicity; poor aqueous solvation[2].
3-Amino-1H-indazole 3-Amino1.2~ 45> 500Protonation of the basic amine at low pH drives massive solvation gains[3].
1H-Benzimidazole Core Isostere1.3~ 35> 800Higher basicity of the N3 nitrogen enhances ionization at acidic pH[4].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., DMSO crash methods) are prone to supersaturation artifacts and are insufficient for late-stage lead optimization. To ensure absolute trustworthiness, solubility must be evaluated using a self-validating thermodynamic shake-flask methodology.

Step 1: Solid Dispensing & Matrix Preparation

  • Action: Accurately weigh 2.0 mg of the solid 1H-indazole derivative into a 2 mL glass HPLC vial. Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl or PBS).

  • Causality: Glass vials are mandatory. Lipophilic indazoles readily adsorb onto the hydrophobic surfaces of polypropylene tubes, which artificially depletes the soluble fraction and leads to false-low solubility readings.

  • Self-Validation: Run parallel vials containing known reference standards (e.g., Verapamil for high solubility, Tamoxifen for low solubility) to continuously validate buffer integrity and instrument calibration[2].

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials and incubate in a thermoshaker at 37°C and 800 rpm for 24 to 48 hours.

  • Causality: A minimum of 24 hours is required to overcome the activation energy barrier of dissolution and ensure the system reaches a true thermodynamic equilibrium rather than a transient kinetic state.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C.

  • Causality: Ultracentrifugation is strictly preferred over syringe filtration. Filter membranes can selectively bind the active pharmaceutical ingredient (API), skewing quantitative results.

Step 4: Dual-Stream Analysis (The Self-Validating Loop)

  • Action (Supernatant): Aspirate the supernatant, dilute in the mobile phase, and quantify using LC-MS/MS against a matrix-matched standard curve.

  • Action (Solid Pellet): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the most critical validation step. Basic indazoles (like 3-amino derivatives) can form hydrochloride salts in situ at pH 1.2. The solubility of the salt differs entirely from the free base. XRPD confirms exactly which solid polymorph or salt form is in equilibrium with the solution.

Workflow Visualization

G A Solid Compound (1H-Indazole Derivative) B Aqueous Buffer Addition (pH 1.2 to 7.4) A->B C Thermodynamic Equilibration (37°C, 24-48 hrs) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Quantification (LC-MS/MS) D->E Soluble Fraction F Solid Pellet Analysis (XRPD Polymorph Check) D->F Undissolved Solid G Mass Balance & Validation (Self-Validating Output) E->G F->G

Self-validating thermodynamic solubility workflow with polymorph monitoring.

Strategic Recommendations for Drug Development Professionals

When optimizing the 1H-indazole scaffold, solubility should never be viewed in isolation. A 5-fluoro substitution may decrease aqueous solubility, but it can exponentially increase target residence time and metabolic stability. If poor solubility becomes a developmental bottleneck, consider N1-alkylation with polar, non-ionizable appendages (e.g., oxetane or morpholine rings). These modifications disrupt the planar crystal packing of the indazole core—lowering the lattice energy—while preserving the critical hydrogen-bond donor/acceptor dynamics required for target engagement[2][4].

References

  • PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock.
  • MedChemComm. "Synthesis, characterization, and pharmacology evaluations of azaindoles and benzimidazoles." RSC Publishing.
  • BenchChem. "3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability." BenchChem.
  • PMC. "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis." National Institutes of Health.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the highest standards of safety and environmental responsibility. The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, a fluorinated indazole derivative.

Part 1: Hazard Profile and Initial Assessment

The first step in the safe disposal of any chemical is to understand its potential hazards. Based on data from analogous indazole derivatives, 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is anticipated to possess properties that classify it as hazardous waste.[6][7][8][9]

Anticipated Hazard Classifications:

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowed Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6][7][8]
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Wear protective gloves. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash before reuse.[6][7][8]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][8]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[7][10]

Given these potential hazards, all waste streams containing 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole must be treated as hazardous waste.[11] This includes the pure compound, solutions, and any contaminated materials.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing this compound, it is imperative to utilize appropriate PPE and engineering controls to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[12]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[7][10][12]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.[12]

  • Respiratory Protection: All handling of solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][13][14]

Part 3: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the EPA.[1][15] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[3][16] For 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole, the following segregation practices are essential:

  • Waste Stream Identification: This compound is a halogenated organic material. As such, it should be disposed of in a designated "Halogenated Organic Waste" stream.[13][17][18][19]

  • Incompatible Materials: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[17]

Container Requirements:

All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[1][15][20] High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[2][20]

Part 4: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of solid and liquid waste containing 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.

For Solid Waste (Pure Compound and Contaminated Materials):

  • Collection: Carefully collect all solid waste, including residual compound and contaminated items like weighing paper, gloves, and absorbent pads. Minimize dust generation during this process.[12]

  • Containerization: Place the collected solid waste into a designated, pre-labeled "Hazardous Waste" container for halogenated solids.[12]

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "5,7-Difluoro-4-methoxy-6-methyl-1H-indazole," and a list of all other components in the container with their approximate percentages.[2][11][15] The label should also clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Storage: The sealed container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[11][15] This area should be under the control of laboratory personnel and away from general traffic.[15] Ensure secondary containment is used to prevent the spread of material in case of a leak.[1]

For Liquid Waste (Solutions):

  • Collection: Collect all solutions containing 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole in a dedicated, leak-proof, and chemically compatible waste container.[12] Do not pour any amount of this chemical down the drain. [16][18]

  • Containerization and Labeling: Use a pre-labeled "Hazardous Waste" container for halogenated organic liquids.[13][19] As with solid waste, the label must include the full chemical names of all constituents and their approximate percentages, along with the appropriate hazard warnings.[11][15]

  • Storage: Store the liquid waste container in the designated SAA, within secondary containment.[1][12] The container must be kept closed at all times except when adding waste.[13][15]

Disposal Workflow Diagram:

DisposalWorkflow Disposal Workflow for 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Pure compound, contaminated materials) SolidContainer Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidContainer Labeled 'Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer SAA Satellite Accumulation Area (SAA) - Secondary Containment - Secure Location SolidContainer->SAA LiquidContainer->SAA EHS Contact Environmental Health & Safety (EHS) for Pickup SAA->EHS LicensedFacility Disposal by Licensed Hazardous Waste Facility EHS->LicensedFacility

Caption: Decision workflow for the proper disposal of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.

Part 5: Final Disposal Procedures

Once the waste container is approximately 90% full, it must be prepared for removal from the laboratory.[15][20]

  • Finalize Labeling: Ensure the waste label is complete and accurate, including the accumulation start date if required by your institution.[2]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.[15]

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and EPA regulations.[1]

The ultimate disposal of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole will be carried out by a licensed hazardous waste disposal company.[21][22] The most probable disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[11][18]

By adhering to these procedures, you contribute to a safe laboratory environment, ensure compliance with federal and local regulations, and protect our shared environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • AFG Bioscience LLC. (2016, April 1).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety.
  • American Chemical Society.
  • Occupational Safety and Health Administration.
  • Braun Research Group.
  • Benchchem.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Campus Operations, Temple University. (2021, October).
  • Fluorochem. (2026, February 25).
  • ChemScene. 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole.
  • Merck Millipore. (n.d.).
  • Fluorochem. (2026, February 25). Safety Data Sheet: 3-IODO-7-(TRIFLUOROMETHYL)-1H-INDAZOLE.
  • MedchemExpress.com. (2025, November 27).
  • TCI Chemicals. (2025, January 8).
  • Angene Chemical. (2024, April 21).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Benchchem.
  • Benchchem. Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-7-METHYL-1H-INDAZOLE.
  • MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015, November 30).
  • MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.
  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole.
  • Figshare. (2022, April 29). A Straightforward Approach to Fluorinated Pyrimido[1,2‑b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3‑Aminoindazoles, and Selectfluor.
  • Environmental Protection Agency. (2024, April 8).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.